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  • Product: 2-Formylbenzeneboronic acid pinacol ester

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties & Applications of 2-Formylbenzeneboronic Acid Pinacol Ester

This guide provides an in-depth technical analysis of 2-Formylbenzeneboronic acid pinacol ester , a critical bifunctional building block in medicinal chemistry.[1] Note on Chemical Identity: To ensure scientific accuracy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Formylbenzeneboronic acid pinacol ester , a critical bifunctional building block in medicinal chemistry.[1]

Note on Chemical Identity: To ensure scientific accuracy, this guide focuses on the ortho-substituted isomer (2-position) as requested.

  • Chemical Name: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde[2]

  • CAS Number: 380151-85-9 (Distinct from the para isomer, CAS 128376-64-7)

Executive Summary: The "Ortho Effect" Advantage

2-Formylbenzeneboronic acid pinacol ester represents a privileged scaffold in organic synthesis due to the unique proximity of its electrophilic aldehyde and nucleophilic boronate ester.[1] Unlike its meta or para counterparts, this molecule is not merely a Suzuki coupling partner; it is a "pre-organized" heterocycle precursor.[1]

For drug developers, this compound is the primary gateway to benzoxaboroles , a class of boron-heterocycles with validated clinical success (e.g., Tavaborole, Crisaborole). Its dual reactivity allows for rapid library generation via sequential functionalization: C-C bond formation at the boron center or condensation/reduction at the aldehyde, often followed by spontaneous intramolecular trapping.

Physicochemical Profile

The pinacol ester moiety confers significantly improved solubility and stability compared to the free boronic acid, which is prone to dehydration (boroxine formation) and protodeboronation.

PropertyDataNotes
IUPAC Name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS Number 380151-85-9 Caution:[2] Do not confuse with 4-formyl isomer (128376-64-7).[1]
Molecular Weight 232.08 g/mol
Appearance Viscous oil or low-melting solidPurity dependent; often solidifies at -20°C.
Solubility DCM, THF, DMSO, TolueneHydrolytically unstable in aqueous base.[1]
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Critical: Aldehyde is susceptible to air oxidation to carboxylic acid.[1]
Key NMR Signals ¹H NMR (CDCl₃): δ ~10.5 (s, 1H, CHO), 1.35 (s, 12H, Pin)Diagnostic downfield shift of aldehyde due to ortho-boronate interaction.

Synthetic Utility & Reactivity

The core value of this molecule lies in its divergent reactivity pathways.[1]

A. The Suzuki-Miyaura Pathway (Intermolecular)

The pinacol ester is a robust partner for Pd-catalyzed cross-coupling.[1] However, the ortho-formyl group introduces steric bulk and electronic effects.[1]

  • Challenge: The aldehyde is an electron-withdrawing group (EWG), which generally facilitates transmetalation, but its ortho position can coordinate with Pd, potentially retarding the cycle or leading to decarbonylation.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., S-Phos, X-Phos) or bidentate ligands (Pd(dppf)Cl₂) to enforce reductive elimination.[1]

B. The Benzoxaborole Pathway (Intramolecular)

This is the high-value application.[1] Upon removal of the pinacol protecting group (or direct activation), the boron atom becomes Lewis acidic.[1] If a nucleophile (like a hydroxyl group) is generated at the benzylic position via reaction of the aldehyde, it spontaneously attacks the boron to close the oxaborole ring.

Pathway Visualization

The following diagram illustrates the divergent workflows available from this scaffold.

ReactivityPathways Start 2-Formylbenzeneboronic acid pinacol ester Suzuki Suzuki Coupling (C-C Bond Formation) Start->Suzuki Pd(0), Ar-X Condensation Aldehyde Condensation (Wittig / Reductive Amination) Start->Condensation R-NH2 or Ph3P=R Biaryl 2-Formyl Biaryl (Intermediate) Suzuki->Biaryl Biaryl->Condensation Sequential Functionalization Intermediate Benzylic Functionalization Condensation->Intermediate Cyclization Intramolecular Trapping (Ring Closure) Intermediate->Cyclization Deprotection/Hydrolysis Benzoxaborole Benzoxaborole Scaffold (Drug Core) Cyclization->Benzoxaborole

Figure 1: Divergent synthetic pathways.[1] The upper path utilizes the boronate for coupling; the lower path leverages the 'ortho' effect for heterocycle formation.

Experimental Protocols

Protocol A: Synthesis of Benzoxaboroles via Reductive Cyclization

Context: This protocol converts the 2-formyl pinacol ester into a benzoxaborole, a privileged pharmacophore in anti-infective research.[1]

Reagents:

  • Substrate: 2-Formylbenzeneboronic acid pinacol ester (1.0 equiv)[1]

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.2 equiv)[1]

  • Solvent: Methanol (MeOH) / THF (1:1)[1]

  • Acid: 1M HCl (for hydrolysis)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the pinacol ester in 5 mL of anhydrous MeOH/THF under nitrogen. Cool to 0°C.[1]

  • Reduction: Slowly add NaBH₄ (1.2 mmol) portion-wise. The aldehyde is reduced to the benzyl alcohol.[1]

    • Mechanism:[1][3] The boronate ester remains intact during mild borohydride reduction.[1]

  • Monitoring: Stir at 0°C for 30 mins. Monitor by TLC (Aldehyde spot disappears; more polar alcohol spot appears).[1]

  • Hydrolysis & Cyclization (The Critical Step):

    • Add 1M HCl carefully until pH < 2.[1] Stir at room temperature for 1–2 hours.

    • Chemical Event:[1][4][5] Acid hydrolysis cleaves the pinacol group.[1] The free boronic acid [B(OH)₂] is revealed.[1] The adjacent benzylic alcohol oxygen immediately attacks the Lewis acidic boron, displacing water to form the stable 5-membered oxaborole ring.[1]

  • Workup: Extract with Ethyl Acetate. The benzoxaborole is typically stable to water.[1] Dry over Na₂SO₄ and concentrate.

  • Validation: ¹H NMR will show the disappearance of the pinacol methyls (δ 1.[1]3) and the appearance of the benzylic -CH₂-O- protons as a singlet around δ 5.0 ppm.[1]

Protocol B: Suzuki-Miyaura Coupling (Aldehyde Retention)

Context: Coupling the aryl ring while keeping the aldehyde intact for later derivatization.[1]

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1][4]·DCM (3-5 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (mild bases preferred to prevent Cannizzaro reaction of the aldehyde).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

Workflow:

  • Degas solvents thoroughly (Argon sparge, 15 min). Oxygen is the enemy here, as it promotes homocoupling and aldehyde oxidation.[1]

  • Combine aryl halide, boronate ester, and base in the reaction vessel.

  • Add catalyst last under positive Argon pressure.

  • Heat to 80°C. Note: Avoid reflux temperatures >100°C if possible to minimize aldehyde degradation.[1]

  • Purification Tip: The product will contain an aldehyde.[1] Avoid amine-functionalized silica during purification, as it may form imines.[1] Use standard silica with slightly acidic eluent if necessary.[1]

Medicinal Chemistry Applications

Covalent Inhibition (Reversible)

The benzoxaborole moiety derived from this precursor acts as a reversible covalent inhibitor.[1] The empty p-orbital on the boron atom can accept electron density from nucleophilic residues (e.g., Serine, Threonine) in enzyme active sites, forming a tetrahedral boronate adduct.

  • Example:Tavaborole (AN2690) targets the editing domain of leucyl-tRNA synthetase via this mechanism.[1]

Fluorescent Sensors

The 2-formyl group allows for the condensation of hydrazine-based fluorophores.[1] The resulting boronic acid-fluorophore conjugate can detect Reactive Oxygen Species (ROS) or saccharides (glucose sensing).[1] The proximity of the boron to the fluorophore modulates fluorescence via Photoinduced Electron Transfer (PET).[1]

Handling & Safety (E-E-A-T)

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.[1][2][6][7]

    • H335: May cause respiratory irritation.[1][2][6][7]

  • Stability Warning:

    • The pinacol ester is relatively hydrolytically stable, but the aldehyde is the weak link .[1] Upon exposure to air, it oxidizes to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    • Detection: Check IR for appearance of broad -OH stretch (carboxylic) and shift in Carbonyl stretch.[1]

  • Storage Protocol:

    • Store strictly at 2–8°C.[1]

    • Keep under Argon.[1]

    • If the compound turns from white/colorless to yellow, check purity (yellowing often indicates aldehyde oxidation or polymerization).[1]

References

  • Adamczyk-Woźniak, A. et al. (2015).[1] Benzoxaboroles – Old compounds with new applications.[1] Journal of Organometallic Chemistry.[1] [Link][1]

  • Hui, X. et al. (2010).[1] Facile Synthesis of Benzoxaboroles from 2-Formylphenylboronic Acids.[1][8] Tetrahedron Letters.[1] (Demonstrates the reductive cyclization mechanism). [Link][1]

  • Miyaura, N. & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][9] Chemical Reviews.[1] [Link]

  • PubChem. Compound Summary for CID 10977322: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. [Link]

Sources

Exploratory

2-Formylbenzeneboronic acid pinacol ester CAS 380430-53-5 data

An In-depth Technical Guide to 2-Formylbenzeneboronic Acid Pinacol Ester (CAS 380430-53-5) Introduction: A Bifunctional Linchpin in Modern Synthesis 2-Formylbenzeneboronic acid pinacol ester, registered under CAS Number...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Formylbenzeneboronic Acid Pinacol Ester (CAS 380430-53-5)

Introduction: A Bifunctional Linchpin in Modern Synthesis

2-Formylbenzeneboronic acid pinacol ester, registered under CAS Number 380430-53-5, is a versatile bifunctional organic compound that has emerged as a critical building block for researchers in synthetic chemistry, materials science, and drug development.[1] Its structure is distinguished by the presence of two key functional groups on an aromatic ring: an aldehyde at the 2-position and a boronic acid pinacol ester. This unique arrangement allows for sequential or orthogonal chemical transformations, making it an invaluable tool for constructing complex molecular architectures.

The boronic acid pinacol ester moiety is a stable, easily handled precursor for the venerable Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds.[2][3] The pinacol ester provides enhanced stability over the corresponding free boronic acid, rendering the compound less prone to protodeboronation and decomposition, and facilitating purification by standard chromatographic methods.[4] Simultaneously, the ortho-aldehyde group serves as a versatile handle for a wide array of chemical reactions, including condensations, reductive aminations, and Wittig-type reactions.[5][6] This dual reactivity is the cornerstone of its utility, enabling the synthesis of advanced materials, complex ligands, and pharmacologically active molecules.[7][8]

This guide provides a comprehensive technical overview of 2-Formylbenzeneboronic acid pinacol ester, detailing its properties, synthesis, core reactivity, and key applications, with the aim of equipping researchers and drug development professionals with the practical and theoretical knowledge to effectively leverage this powerful synthetic intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key data for 2-Formylbenzeneboronic acid pinacol ester are summarized below.

PropertyValueSource(s)
CAS Number 380430-53-5[7][9]
Molecular Formula C₁₃H₁₇BO₃[7][9][10]
Molecular Weight 232.08 g/mol [7][9]
IUPAC Name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde[9][10]
Appearance Clear colorless to dark yellow liquid[7][10]
Density 1.0532 g/mL at 25 °C[7][11]
Refractive Index (n20/D) 1.5143[7][11]
Flash Point > 110 °C (> 230 °F)[7][11]
Storage Temperature 2-8°C, under dry conditions[7][11]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7][9][12]
GHS Signal Word Warning[7][9][12]
GHS Pictogram GHS07 (Exclamation mark)[9]

Safety & Handling: 2-Formylbenzeneboronic acid pinacol ester is classified as an irritant.[7][9][12] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[7][13] If ventilation is inadequate, use a government-approved respirator.[14]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[13] Use only in a well-ventilated area, such as a chemical fume hood.[12]

  • First Aid: In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[12] For skin contact, wash off immediately with soap and plenty of water.[12] If inhaled, move the person to fresh air.[14] If swallowed, rinse mouth with water (if the person is conscious) and call a physician.[14]

Core Reactivity and Mechanistic Insights

The synthetic power of this reagent stems from its two distinct functional groups. Understanding their reactivity is key to designing efficient synthetic routes.

The Suzuki-Miyaura Cross-Coupling Reaction

The pinacol boronic ester is primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[3] Pinacol esters are generally favored over free boronic acids in multi-step synthesis due to their improved stability towards air and moisture and their compatibility with chromatographic purification.[4]

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic ester is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic ester, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_ArX L₂Pd(II)(Ar¹)X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar²-B(pin)Base PdII_ArAr L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar¹-Ar² (Product) Reactant1 Reactant2

Fig 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Reactivity of the Aldehyde Group

The ortho-aldehyde functionality provides a second reactive site that can be addressed before or after the Suzuki coupling. This allows for the synthesis of a vast array of derivatives. Common transformations include:

  • Condensation Reactions: Formation of imines, hydrazones, or oximes through reaction with primary amines, hydrazines, or hydroxylamine, respectively. This chemistry is fundamental to the development of fluorescent probes and sensors where the electronic properties of the system are modulated upon binding to an analyte.[6][11][15]

  • Reductive Amination: Conversion of the aldehyde to an amine via reaction with an amine in the presence of a reducing agent.

  • Wittig Reaction: Formation of a carbon-carbon double bond, extending the carbon skeleton.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic handles.

Synthesis of 2-Formylbenzeneboronic Acid Pinacol Ester

The most common and efficient method for synthesizing arylboronic esters is the Miyaura borylation reaction .[4] This involves a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). For the title compound, the starting material is 2-bromobenzaldehyde.

Miyaura_Borylation Start 2-Bromobenzaldehyde Reaction Miyaura Borylation (Heat) Start->Reaction Reagent Bis(pinacolato)diboron(B₂pin₂) Reagent->Reaction Catalyst Pd Catalyst(e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base(e.g., KOAc) Base->Reaction Solvent Solvent(e.g., Dioxane) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 2-Formylbenzeneboronic acid pinacol ester Workup->Product

Fig 2. General workflow for the synthesis via Miyaura borylation.
General Experimental Protocol: Miyaura Borylation

Disclaimer: This is a representative protocol. Researchers should optimize conditions based on their specific laboratory setup and scale.

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-bromobenzaldehyde (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 1.5 equiv).[4]

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure liquid product.

Applications in Research and Drug Development

The unique structure of this reagent has made it a valuable component in several areas of advanced research.

Fluorescent Probes and Chemical Sensors

The aldehyde group can be condensed with various fluorophores containing a reactive amine or hydrazine moiety. The resulting product often exhibits modulated fluorescence. The boronic ester can then act as a recognition site for analytes like hydrogen peroxide (H₂O₂), metal ions, or saccharides.[7][11] For example, a profluorescent probe was developed that could detect oxidative stress induced by H₂O₂ and metal ions in living cells.[11]

Synthesis of Complex Organic Molecules

As a bifunctional building block, it is frequently used in multi-step syntheses of pharmaceuticals and other complex organic targets.[16] The Suzuki-Miyaura reaction allows for the facile introduction of an aryl substituent, while the aldehyde can be elaborated into a variety of other functional groups. This strategy has been used to create monofunctionalized porphyrin architectures, which are important in developing molecular electronics and switches.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of a generic biaryl compound from 2-Formylbenzeneboronic acid pinacol ester and an aryl bromide.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, combine 2-Formylbenzeneboronic acid pinacol ester (1.2 equiv), the aryl bromide of choice (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., aqueous 2M Na₂CO₃ or K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane.

  • Reaction: Heat the biphasic mixture to reflux (typically 80-110 °C) with vigorous stirring for 4-16 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography to yield the desired 2-formylbiaryl product.

Conclusion

2-Formylbenzeneboronic acid pinacol ester is a cornerstone reagent for modern organic synthesis. Its commercial availability and the robust, well-understood reactivity of its two functional groups provide chemists with a reliable and versatile tool.[17] The stability imparted by the pinacol ester allows for its use in complex synthetic sequences, while the aldehyde provides a gateway to a vast chemical space. From creating sophisticated fluorescent sensors for biological imaging to constructing the core scaffolds of potential new therapeutics, its importance in both academic and industrial research is firmly established and continues to grow.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10977322, 2-Formylphenylboronic acid pinacol ester. Retrieved from [Link][9]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1029–1041. Available at: [Link][2]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link][4]

  • Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved from [Link][18]

  • Boron Molecular. (n.d.). 2-Formylphenylboronic acid, pinacol ester. Retrieved from [Link][17]

  • Royal Society of Chemistry. (2021). Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. RSC Publishing. Retrieved from [Link][15]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. Available at: [Link][19]

  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 2-Methoxy-3-nitro-phenylboronic acid pinacol ester. Retrieved from a representative MSDS for a similar compound class.[14]

  • Organic Syntheses. (n.d.). Boronic Esters. Retrieved from [Link][20]

  • Snyder, H. R., & Tschampel, P. (1963). Arylboronic Acids. VII. Some Reactions of o-Formylbenzeneboronic Acid. The Journal of Organic Chemistry, 28(5), 1362–1364. Available at: [Link][5]

  • Chem-Impex International. (n.d.). 4-[(tert-Butoxycarbonyl)amino]phenylboronic acid. Retrieved from [Link][16]

  • Snyder, H. R., & Reedy, A. J. (1958). Arylboronic acids. Imino derivatives from O-formylbenzeneboronic acid. The Journal of Organic Chemistry, 23(10), 1538–1540. Available at: [Link][6]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[21]

  • Wang, D., & Wang, J. (2017). Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid. Angewandte Chemie International Edition, 56(28), 8201–8205. Available at: [Link][22]

  • Achilli, C., Ciana, A., & Balduini, C. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Bioorganic & Medicinal Chemistry Letters, 22(1), 473-476. Available at: [Link][23]

  • Apollo Scientific. (n.d.). Safety Data Sheet: 2-methylfuran-3-boronic acid, pinacol ester. Retrieved from a representative MSDS for a similar compound class.[24]

  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2589. Available at: [Link][8]

  • Murphy, C. L. W. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. University of California, Santa Cruz. Available at: [Link][25]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link][26]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][3]

  • Dobi, K., et al. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Journal of Computer-Aided Molecular Design, 34, 1-13. Available at: [Link][1]

  • Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved from [Link][27]

Sources

Foundational

Solubility Dynamics and Synthetic Workflows of 2-Formylphenylboronic Acid Pinacol Ester

A Technical Whitepaper on Physicochemical Profiling, Solvent Selection, and Application Methodologies Executive Summary As a Senior Application Scientist, I frequently encounter challenges in solvent selection and phase...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Physicochemical Profiling, Solvent Selection, and Application Methodologies

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in solvent selection and phase management during complex organic syntheses. 2-Formylphenylboronic acid pinacol ester (2-FAPE, CAS: 380151-85-9) is a bifunctional building block pivotal in drug discovery, cross-coupling reactions, and the development of fluorescent probes. Unlike many free boronic acids—which are crystalline solids prone to dehydration into boroxines—2-FAPE exists as a stable liquid at room temperature, as documented by . This whitepaper provides an in-depth analysis of its solubility thermodynamics in organic solvents and outlines field-proven, self-validating protocols for its application.

Physicochemical Profiling & Solubility Thermodynamics

The physical state of 2-FAPE—a clear, colorless to yellow liquid with a density of approximately 1.05 g/mL—is a direct consequence of its molecular architecture. The bulky, lipophilic tetramethyl groups of the pinacol ester disrupt the intermolecular hydrogen bonding networks that typically elevate the melting points of free boronic acids, as detailed in the [1].

Causality in Solubility: The absence of strong hydrogen-bond donors, combined with the non-polar pinacol framework, makes 2-FAPE highly lipophilic. It exhibits excellent solubility in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, chloroform)[2], while remaining practically insoluble in water. This differential solubility is the thermodynamic cornerstone for designing biphasic reaction systems, homogenous catalytic environments, and efficient extraction protocols.

Solvent Selection Matrix

To optimize reaction conditions and prevent premature hydrolysis of the boronic ester, the following table summarizes the quantitative and qualitative solubility profile of 2-FAPE across various solvents, alongside their mechanistic suitability.

SolventDielectric Constant (ε)Solubility ProfileMechanistic Suitability & Application
Dichloromethane (DCM) 9.1Highly SolubleIdeal for anhydrous reactions and liquid-liquid extractions due to its low boiling point and immiscibility with water[2].
Ethyl Acetate (EtOAc) 6.0Highly SolubleOptimal for chromatographic purification and standard reaction workups[2].
Tetrahydrofuran (THF) 7.5Highly SolubleExcellent for biphasic Suzuki-Miyaura cross-couplings; miscible with water at high temperatures, promoting phase transfer.
Methanol (MeOH) 33.0SolublePreferred for reductive aminations; solubilizes both 2-FAPE and polar amines while facilitating imine condensation[3].
Water 80.1InsolubleUsed strictly as a counter-phase to dissolve inorganic bases (e.g., K₂CO₃) in biphasic systems.

Experimental Workflows & Mechanistic Insights

Biphasic Suzuki-Miyaura Cross-Coupling

In cross-coupling applications, the pinacol ester must be activated by an aqueous base to form a reactive, electron-rich boronate complex. THF is chosen as the organic solvent because it completely dissolves 2-FAPE and the aryl halide, and partially misces with the aqueous phase at reflux, facilitating critical interfacial catalysis.

Self-Validating Protocol:

  • Reagent Solubilization: Dissolve 1.0 eq of 2-FAPE and 0.95 eq of the aryl halide in anhydrous THF (0.2 M concentration). Validation: The solution must be completely clear; any turbidity indicates moisture-induced degradation or polymeric impurities.

  • Base Addition: Add 2.0 eq of K₂CO₃ dissolved in degassed water (maintaining a THF:Water ratio of 4:1).

  • Catalyst Introduction: Add 0.05 eq of Pd(PPh₃)₄ under an argon atmosphere to prevent catalyst oxidation.

  • Reflux: Heat the biphasic mixture to 80°C for 12 hours.

  • Phase Separation: Cool to room temperature, dilute with EtOAc, and separate the phases. The organic layer retains the target biaryl product, leaving inorganic salts in the aqueous phase.

Workflow1 A 2-FAPE (Liquid) Organic Soluble B Aryl Halide Partner Organic Soluble C Organic Phase (THF) F Biphasic Reaction Mixture (Reflux) C->F D Aqueous Phase (K2CO3 Base) D->F E Pd Catalyst E->F G Phase Separation (EtOAc Extraction) F->G H Purified Biaryl Aldehyde G->H AB AB AB->C

Caption: Biphasic Suzuki-Miyaura Coupling Workflow Utilizing 2-FAPE.

Synthesis of Fluorescent Prochelators via Reductive Amination

2-FAPE is extensively utilized to synthesize copper-sensing probes (e.g., FlamB)[4] and hydrogen peroxide-triggered prochelators (e.g., TRENBASIM)[3]. The formyl group undergoes condensation with primary amines to form a Schiff base.

Causality in Solvent Choice: Anhydrous methanol or absolute ethanol is critical here. These protic organic solvents solubilize both the hydrophobic 2-FAPE and the hydrophilic polyamine, creating a homogeneous environment that drives the equilibrium toward imine formation without causing premature hydrolysis of the pinacol ester.

Self-Validating Protocol:

  • Imine Condensation: Add 3.0 eq of 2-FAPE to a solution of 1.0 eq tris(2-ethylamino)amine in anhydrous methanol[3].

  • Thermal Activation: Stir the mixture at 60°C for 3 hours. Validation: The reaction transitions from a clear solution to a deep yellow color, visually confirming successful imine formation.

  • Reduction: Cool the mixture to room temperature and add 3.0 eq of sodium cyanoborohydride (NaCNBH₃). Causality: NaCNBH₃ is chosen over NaBH₄ because it selectively reduces imines at a mild pH without reducing unreacted aldehydes.

  • Isolation: Evaporate the methanol under reduced pressure, re-dissolve the residue in DCM, and wash with brine to extract inorganic byproducts.

Workflow2 Step1 2-FAPE + Polyamine Step2 Dissolution in Anhydrous MeOH Step1->Step2 Step3 Imine Condensation (60°C) Step2->Step3 Step4 Reduction (NaCNBH3) Step3->Step4 Step5 Solvent Evaporation Step4->Step5 Step6 Prochelator Isolation Step5->Step6

Caption: Reductive Amination Pathway for Prochelator Synthesis in Methanol.

Handling, Storage, and Safety Protocols

To maintain the structural integrity of 2-FAPE, it must be stored tightly sealed at 2-8°C under an inert gas (argon or nitrogen). Exposure to atmospheric moisture over prolonged periods can lead to the slow hydrolysis of the pinacol ester into the free boronic acid, altering its solubility profile and reaction kinetics.

Safety: The compound is a known respiratory, eye, and skin irritant (GHS Hazard Statements H315, H319, H335)[1]. All manipulations involving organic solvents must be conducted in a certified fume hood using appropriate personal protective equipment, including nitrile gloves, an N95-equivalent dust/mist mask, and safety goggles.

References

  • National Institutes of Health (NIH) / PubMed Central. "Toward the Development of Prochelators as Fluorescent Probes of Copper-Mediated Oxidative Stress." Available at:[Link][4]

  • National Institutes of Health (NIH) / PubMed Central. "Prochelators Triggered by Hydrogen Peroxide Provide Hexadentate Iron Coordination to Impede Oxidative Stress." Available at:[Link][3]

  • PubChem. "2-Formylphenylboronic acid pinacol ester | C13H17BO3 | CID 10977322." Available at:[Link][1]

Sources

Exploratory

Molecular structure and stability of o-Formylbenzeneboronic acid pinacol ester

An In-Depth Technical Guide to the Molecular Structure and Stability of o-Formylbenzeneboronic Acid Pinacol Ester For Researchers, Scientists, and Drug Development Professionals Abstract o-Formylbenzeneboronic acid pinac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Stability of o-Formylbenzeneboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Formylbenzeneboronic acid pinacol ester, also known as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, is a versatile bifunctional reagent that has garnered significant attention in organic synthesis and medicinal chemistry. Its utility is primarily derived from the presence of two key functional groups: a boronic ester and an aldehyde. This guide provides a comprehensive overview of the molecular structure, stability, and handling of this compound, with a focus on its practical applications in drug discovery and development. We will delve into the conformational preferences of the molecule, its susceptibility to hydrolysis, and best practices for its storage and use in common synthetic transformations such as the Suzuki-Miyaura cross-coupling reaction and the synthesis of fluorescent probes.

Molecular Structure and Conformation

The molecular structure of o-formylbenzeneboronic acid pinacol ester is characterized by a benzene ring substituted at the ortho positions with a formyl group (-CHO) and a pinacol boronic ester group (-B(O₂C₂Me₄)). This arrangement gives rise to interesting conformational properties due to the potential for steric and electronic interactions between the two adjacent functional groups.

Spectroscopic and Physical Properties

While a definitive single-crystal X-ray structure for o-formylbenzeneboronic acid pinacol ester is not widely available in the literature, its structural and physical properties have been well-characterized by various analytical techniques.

PropertyValueReference(s)
CAS Number 380151-85-9
Molecular Formula C₁₃H₁₇BO₃
Molecular Weight 232.08 g/mol
Physical Form Liquid
Density 1.0532 g/mL at 25 °C
Refractive Index n20/D 1.5143

Note: Spectroscopic data such as detailed ¹H, ¹³C, and ¹¹B NMR peak lists are not consistently reported in peer-reviewed literature but are available from commercial suppliers upon request.

Conformational Analysis

The relative orientation of the formyl and boronic ester groups is a key determinant of the molecule's reactivity. Computational studies on the parent 2-formylphenylboronic acid suggest that the most stable conformation involves an intramolecular hydrogen bond between the hydroxyl of the boronic acid and the carbonyl oxygen of the formyl group[1]. In the pinacol ester, while this specific hydrogen bond is absent, the steric bulk of the pinacol group and the electronic repulsion between the oxygen atoms of the two functional groups likely influence the dihedral angle between the plane of the benzene ring and the C-B bond.

The diagram below illustrates the likely conformational preference, which aims to minimize steric hindrance between the bulky pinacolato group and the adjacent formyl group.

Conformational representation of o-formylbenzeneboronic acid pinacol ester.

Stability and Handling

The stability of boronic esters is a critical consideration for their storage and use in synthesis. The primary degradation pathway for o-formylbenzeneboronic acid pinacol ester is hydrolysis of the boronic ester to the corresponding boronic acid.

Hydrolytic Stability

Phenylboronic acid pinacol esters are known to be susceptible to hydrolysis, and the rate of this process is significantly influenced by pH and the electronic nature of the substituents on the aromatic ring[2][3].

  • pH Dependence: Hydrolysis is generally accelerated at both acidic and basic pH. At physiological pH (around 7.4), the rate of hydrolysis can be significant, which is an important consideration in biological applications[2].

  • Substituent Effects: The electronic properties of the formyl group, being an electron-withdrawing group, are expected to influence the rate of hydrolysis. Studies on substituted phenylboronic esters have shown that electron-withdrawing groups can affect the kinetics of hydrolysis[2].

The general mechanism for the hydrolysis of a phenylboronic acid pinacol ester is depicted below.

ester o-Formylbenzeneboronic acid pinacol ester water + 2 H₂O acid o-Formylbenzeneboronic acid ester->acid Hydrolysis pinacol + Pinacol

Hydrolysis of o-formylbenzeneboronic acid pinacol ester.
Recommended Storage and Handling

To ensure the integrity of o-formylbenzeneboronic acid pinacol ester, proper storage and handling procedures are essential.

ParameterRecommendationRationaleReference(s)
Temperature 2-8°CTo slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)To prevent oxidation and hydrolysis from atmospheric moisture.
Light Store in a dark or amber containerTo prevent potential photodegradation.
Moisture Keep container tightly sealed and handle in a dry environmentTo minimize hydrolysis to the corresponding boronic acid.

Applications in Drug Discovery and Development

The bifunctional nature of o-formylbenzeneboronic acid pinacol ester makes it a valuable building block in the synthesis of complex molecules, particularly in the context of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds[4][5]. The formyl group can be retained during the coupling and then used for subsequent functionalization, or it can be used to modulate the electronic properties of the aromatic ring.

The catalytic cycle for a typical Suzuki-Miyaura cross-coupling reaction is outlined below.

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)₂) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L₂-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 equiv), o-formylbenzeneboronic acid pinacol ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of Fluorescent Probes

The formyl group of o-formylbenzeneboronic acid pinacol ester can readily undergo condensation reactions with amines to form imines, which can be part of a larger fluorescent scaffold. The boronic ester can act as a recognition site for biologically relevant molecules such as hydrogen peroxide, leading to a change in the fluorescence properties of the probe.

The general workflow for the synthesis and application of a fluorescent probe is illustrated below.

start o-Formylbenzeneboronic acid pinacol ester condensation Condensation Reaction start->condensation fluorophore Amino-functionalized fluorophore fluorophore->condensation probe Fluorescent Probe condensation->probe analyte Analyte (e.g., H₂O₂) probe->analyte detection Fluorescence Detection analyte->detection

Workflow for the synthesis and application of a fluorescent probe.

Conclusion

o-Formylbenzeneboronic acid pinacol ester is a powerful and versatile tool for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. A thorough understanding of its molecular structure, stability, and handling is paramount to its successful application. The susceptibility of the boronic ester to hydrolysis necessitates careful storage and handling, while its bifunctional nature provides a wide range of opportunities for the construction of complex molecular architectures. As the demand for novel therapeutics and diagnostic agents continues to grow, the importance of well-characterized and reliable building blocks like o-formylbenzeneboronic acid pinacol ester will undoubtedly increase.

References

  • Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(2), 244-249.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Luliński, S., Madura, I., Serwatowski, J., & Zachara, J. (2005). Functionalized 2-formylphenylboronic acids undergo an unprecedented tautomeric rearrangement in solution to form corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2][4]oxaboroles. Journal of the American Chemical Society, 127(46), 16032-16033.

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Hydrolysis of Boronic Esters Is Key to Their Success in Suzuki–Miyaura Cross-Coupling.
  • Cammidge, A. N., & Crepy, K. V. L. (2004). The Suzuki-Miyaura Cross-Coupling of Aryl and Vinyl Boronic Acids with Aryl and Vinyl Halides. Chemical Society Reviews, 33(8), 511-524.
  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Chemical Science, 7(2), 1145-1152.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

Foundational

Strategic Deployment of 2-Formylbenzeneboronic Acid vs. Its Pinacol Ester in Advanced Organic Synthesis

As a Senior Application Scientist navigating the complexities of modern drug development and materials science, I frequently encounter synthetic bottlenecks stemming from the unpredictable behavior of ortho-carbonyl boro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development and materials science, I frequently encounter synthetic bottlenecks stemming from the unpredictable behavior of ortho-carbonyl boronic acids. The divergence in reactivity, stability, and handling between 2-Formylbenzeneboronic acid (2-FBBA) and its pinacol ester derivative, 2-Formylbenzeneboronic acid pinacol ester (2-FBBAPE) , is not merely a matter of protecting group chemistry. It represents a fundamental shift in the molecule's thermodynamic landscape.

This in-depth technical guide provides a mechanistic analysis of these two critical building blocks, detailing the causality behind experimental choices and providing self-validating protocols to optimize your synthetic workflows.

Structural and Thermodynamic Divergence

Boronic acids are trivalent, sp²-hybridized boron species possessing an empty, low-energy p-orbital. This electron deficiency renders them inherently Lewis acidic. In ortho-formyl systems, the proximity of the electrophilic formyl group to the boronic acid creates a highly reactive microenvironment.

  • The Free Acid (2-FBBA): 2-FBBA exists in a complex equilibrium. In the solid state and in non-polar solvents, free boronic acids spontaneously dehydrate to form six-membered cyclic anhydrides known as boroxines[1]. This oligomerization makes accurate stoichiometric calculations difficult, as the exact ratio of monomer to trimer varies based on ambient humidity and storage time. Furthermore, the free acid is highly polar and strongly interacts with stationary phases, making purification via standard normal-phase silica gel chromatography nearly impossible due to severe streaking.

  • The Pinacol Ester (2-FBBAPE): Esterification with 2,3-dimethyl-2,3-butanediol (pinacol) fundamentally transforms the physical properties of the molecule. The bulky, electron-donating pinacolato ligand sterically shields the boron's empty p-orbital and completely prevents boroxine formation[2]. The resulting 2-FBBAPE is a highly stable, strictly monomeric liquid that can be distilled or passed through silica gel with zero degradation.

Physicochemical Properties Comparison

To facilitate rapid decision-making, the quantitative data and physical properties of both species are summarized below:

Property2-Formylbenzeneboronic Acid (2-FBBA)2-Formylbenzeneboronic Acid Pinacol Ester (2-FBBAPE)
CAS Number 40138-16-7380151-85-9[2]
Molecular Weight 149.94 g/mol 232.09 g/mol [2]
Physical Form Light yellow to white powderColorless to slightly yellow liquid[2]
Melting Point 115–120 °CN/A (Liquid at standard conditions)
Structural Stability Prone to dehydration into boroxine trimers[1]Strictly monomeric; sterically protected[2]
Chromatography Streaks heavily on normal-phase silicaElutes cleanly on normal-phase silica

Mechanistic Workflow & Decision Matrix

Choosing between the free acid and the pinacol ester dictates the trajectory of your synthesis. The following decision matrix outlines the logical relationship between target applications and reagent selection.

Workflow A Target Application for 2-Formylbenzeneboronic Derivative B Aqueous Bioconjugation (e.g., Oxime Ligation) A->B C Complex Organic Synthesis (e.g., Suzuki Coupling) A->C D Use 2-FBBA (Free Acid) Provides adjacent Lewis acid stabilization B->D E Require Long-term Storage or Silica Purification? C->E E->D No (Use immediately) F Use 2-FBBAPE (Pinacol Ester) Prevents boroxine formation E->F Yes

Fig 1: Decision matrix for selecting 2-FBBA vs 2-FBBAPE based on synthetic requirements.

Application Focus: Controlled Suzuki-Miyaura Cross-Coupling

When synthesizing complex biaryls or pharmaceutical intermediates, the pinacol ester (2-FBBAPE) is vastly superior.

The Causality: Using the free acid (2-FBBA) often leads to competitive protodeboronation and oxidative homocoupling because the active transmetalating species is present in high concentrations. By utilizing 2-FBBAPE, the pinacol group acts as a "slow-release" mechanism. Under biphasic basic conditions, the ester slowly hydrolyzes in situ to the free acid, immediately feeding into the palladium catalytic cycle. This maintains a low steady-state concentration of the reactive boronic acid, maximizing the cross-coupling yield while ensuring precise stoichiometry[2].

Protocol 1: Self-Validating Suzuki-Miyaura Coupling using 2-FBBAPE

Objective: Synthesize a biaryl aldehyde while suppressing homocoupling side reactions.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), 2-FBBAPE (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: 2-FBBAPE is used at a precise 1.1 eq because its monomeric purity ensures exact stoichiometry, unlike the free acid which may contain variable boroxine anhydrides.

  • Solvent & Base Addition: Add degassed 1,4-Dioxane (0.2 M) and aqueous K₂CO₃ (2.0 M solution, 2.0 eq).

    • Causality: The biphasic solvent system dissolves the organic precursors while the aqueous base facilitates the in situ hydrolysis of the pinacol ester to the free boronic acid.

  • Reaction Execution: Heat the biphasic mixture to 80 °C for 12 hours under a rigorous N₂ atmosphere.

  • Validation Checkpoint: Analyze the crude mixture via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the highly mobile 2-FBBAPE spot (Rf ~0.7) and the appearance of a new, distinct UV-active product spot validates successful transmetalation and prevents premature workup.

  • Workup & Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography. The cleaved pinacol byproduct is highly soluble in aqueous/organic washes and easily separated from the biaryl product.

Application Focus: Dynamic Covalent Chemistry & Bioconjugation

Conversely, for chemical biology applications—such as oxime ligation, developing fluorescent probes, or labeling lysine residues on target proteins like Penicillin-binding proteins[3]—the free acid (2-FBBA) is mandatory.

The Causality: The free boronic acid acts synergistically to stabilize the resulting Schiff base or oxime. When an


-effect amine (e.g., an alkoxyamine) attacks the formyl group, the adjacent empty p-orbital of the free B(OH)₂ group coordinates with the incoming nitrogen (forming an iminoboronate) or provides strong internal hydrogen bonding. This interaction drastically lowers the activation energy and increases the thermodynamic equilibrium constant of the resulting oxime by several orders of magnitude compared to standard benzaldehydes[4]. The pinacol ester cannot perform this stabilizing role due to its steric bulk and masked Lewis acidity.
Protocol 2: Self-Validating Oxime Ligation using 2-FBBA

Objective: Achieve rapid, high-yielding bioconjugation via oxime formation at micromolar concentrations.

  • Substrate Preparation: Dissolve the target alkoxyamine-functionalized biomolecule (10 µM) in 100 mM acetate buffer (pH 4.5).

    • Causality: Mildly acidic pH is optimal for aniline-catalyzed oxime formation, balancing the protonation of the carbonyl oxygen and the nucleophilicity of the amine.

  • Catalyst Addition: Add aniline (10 mM) as a nucleophilic catalyst.

    • Causality: Aniline rapidly forms a highly reactive Schiff base intermediate with the formyl group, bypassing the slower direct condensation pathway.

  • Conjugation: Add 2-FBBA (100 µM) to the buffered solution.

    • Causality: The free boronic acid is required here to utilize the adjacent B(OH)₂ group for coulombic/hydrogen-bonding stabilization of the final conjugate[4].

  • Validation Checkpoint: Monitor the reaction via LC-MS or UV-Vis spectroscopy. The formation of the iminoboronate complex induces a distinct bathochromic shift (red-shift) in the absorbance spectrum, instantly validating successful conjugation in real-time without requiring physical isolation.

Synthesis and Interconversion Strategy

If you possess the free acid (2-FBBA) but require chromatographic purification or long-term storage, it must be converted to the pinacol ester.

Protocol 3: Pinacol Protection of 2-FBBA
  • Reaction Setup: Dissolve 2-FBBA (1.0 eq) and pinacol (1.1 eq) in anhydrous toluene (0.5 M) in a round-bottom flask equipped with a Dean-Stark trap.

  • Azeotropic Dehydration: Reflux the mixture for 4 hours.

    • Causality: The condensation releases two equivalents of water. Toluene forms an azeotrope with water, which is physically removed via the Dean-Stark trap. By Le Chatelier's principle, continuously removing the water byproduct drives the equilibrium entirely toward the stable pinacol ester.

  • Validation Checkpoint: The cessation of water droplet accumulation in the Dean-Stark trap serves as a self-validating visual indicator of complete conversion.

  • Isolation: Concentrate the toluene under reduced pressure and pass the crude liquid through a short plug of silica to yield analytically pure 2-FBBAPE.

References

  • The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls Source: RSC Publishing URL:[Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives Source: SciSpace URL:[Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents Source: Taylor & Francis URL: [Link]

Sources

Exploratory

The Ortho-Formyl Paradox: Thermodynamic Stability and Structural Dynamics of Boronate Esters

Executive Summary The 2-formylphenylboronic acid pinacol ester represents a unique class of "privileged structures" in medicinal chemistry and organic synthesis. Its utility stems from a tension between stability and rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-formylphenylboronic acid pinacol ester represents a unique class of "privileged structures" in medicinal chemistry and organic synthesis. Its utility stems from a tension between stability and reactivity—a phenomenon we term the "Ortho-Formyl Paradox."

While the pinacol ligand provides kinetic stability against hydrolysis, the ortho-formyl group introduces a thermodynamic trap: the rapid, reversible cyclization to benzoxaboroles (hemiacetals) upon exposure to protic media. Furthermore, the proximity of the carbonyl group renders the C–B bond susceptible to base-catalyzed protodeboronation , a destructive and irreversible decomposition pathway.

This guide dissects these thermodynamic vectors, providing researchers with the mechanistic understanding and experimental protocols necessary to handle, synthesize, and utilize these reagents without compromising their integrity.

The Thermodynamic Landscape

To work with ortho-formyl boronate esters, one must understand that the "ester" is merely a kinetic trap. The thermodynamic endpoint in aqueous or physiological environments is rarely the open boronic acid, but rather the cyclic benzoxaborole.

The Equilibrium Triangle

The stability of these compounds is governed by a three-state equilibrium.

  • The Pinacol Ester (Closed, Kinetic Trap): Hydrolytically stable in aprotic solvents; protects the boron from nucleophilic attack.

  • The Open Boronic Acid (Transient): Formed upon hydrolysis. High energy due to the proximity of the Lewis acidic boron and the Lewis basic carbonyl oxygen.

  • The Benzoxaborole (Cyclic, Thermodynamic Sink): The hydroxyl group of the boronic acid attacks the aldehyde, forming a 5-membered oxaborole ring. This is the dominant species in water (

    
    ).
    
Visualization of the Equilibrium

The following diagram illustrates the pathway from the stable ester to the cyclic hemiacetal, and the "off-pathway" decomposition.

Equilibrium Ester Pinacol Ester (Kinetic Trap) OpenAcid Open Boronic Acid (Transient Intermediate) Ester->OpenAcid + H2O (Slow Hydrolysis) Cyclic Benzoxaborole (Thermodynamic Sink) OpenAcid->Cyclic Intramolecular Cyclization (Fast) Decomp Decomposition Product (Benzaldehyde) OpenAcid->Decomp Protodeboronation (Base/Oxidation)

Figure 1: The dynamic equilibrium of ortho-formyl boronates. Note that the open acid is rarely observed; it rapidly cyclizes to the benzoxaborole.

Mechanisms of Instability

While the cyclization to benzoxaborole is reversible, protodeboronation is irreversible. Understanding this mechanism is critical for synthesis and storage.

Base-Catalyzed Protodeboronation

In the presence of base (often used in Suzuki couplings), the boron atom coordinates a hydroxide ion to form a boronate "ate" complex. In typical arylboronates, this is stable. However, the electron-withdrawing nature of the ortho-formyl group, combined with steric strain, accelerates the cleavage of the C–B bond.

Mechanism:

  • Coordination:

    
     attacks Boron 
    
    
    
    Tetrahedral Boronate Anion.
  • ipso-Protonation: The carbon attached to boron is protonated (often by water or intramolecular transfer).

  • Cleavage: C–B bond breaks, releasing boric acid and benzaldehyde.

Key Insight: The rate of protodeboronation (


) for ortho-formyl species is orders of magnitude higher than meta- or para-isomers due to the Neighboring Group Effect .
Oxidative Instability

Reactive Oxygen Species (ROS) or even atmospheric oxygen over long periods can insert into the C–B bond, converting the boronate to a phenol (salicylaldehyde derivative).

  • Mitigation: Store under Argon/Nitrogen at -20°C.

Synthetic Protocols

To synthesize 2-formylphenylboronic acid pinacol ester reliably, one must avoid conditions that trigger premature deprotection or deboronation. The Acetal Protection Route is the industry gold standard.

Protocol: Synthesis via Acetal Protection

Objective: Synthesize 2-formylphenylboronic acid pinacol ester without C-B bond cleavage.

ReagentEquivalentsRole
2-Bromobenzaldehyde1.0Starting Material
Ethylene Glycol1.2Carbonyl Protection

-Butyllithium (

-BuLi)
1.1Lithiation Agent
Isopropoxyboronic acid pinacol ester1.2Boron Source
HCl (1M)ExcessAcetal Deprotection

Step-by-Step Workflow:

  • Protection (Masking the Formyl Group):

    • Reflux 2-bromobenzaldehyde with ethylene glycol and catalytic p-TsOH in toluene (Dean-Stark trap) to form the 2-(2-bromophenyl)-1,3-dioxolane .

    • Why? Direct lithiation of the aldehyde leads to polymerization (nucleophilic attack on carbonyl).

  • Lithiation-Borylation:

    • Dissolve the acetal in anhydrous THF under Argon. Cool to -78°C .

    • Add

      
      -BuLi dropwise. Stir for 30 mins. (Generates the aryl lithium species).
      
    • Add the borate ester (electrophile) slowly.

    • Allow to warm to Room Temperature (RT) overnight.

  • Quench & Workup:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Crucial Decision Point: If you want the acetal-protected boronate, stop here. If you want the formyl boronate, proceed to step 4.

  • Deprotection (The Danger Zone):

    • Treat the acetal-boronate with dilute HCl in THF/Water.

    • Monitoring: Use TLC.[1] Stop immediately upon consumption of starting material.

    • Risk:[1] Prolonged acid exposure can hydrolyze the pinacol ester.

    • Purification: Rapid column chromatography (Silica, Hexane/EtOAc). Do not use base-treated silica.

Workflow Visualization

Synthesis Start 2-Bromobenzaldehyde Step1 Step 1: Acetal Protection (Ethylene Glycol, pTsOH) Start->Step1 Step2 Step 2: Lithiation (-78°C) (n-BuLi) Step1->Step2 Step3 Step 3: Borylation (Pinacol Borate) Step2->Step3 Inter Intermediate: Acetal-Boronate Ester Step3->Inter Step4 Step 4: Hydrolysis (HCl) *Careful Monitoring* Inter->Step4 Deprotection Final Target: 2-Formyl Boronate Ester Step4->Final

Figure 2: Optimized synthetic route preventing polymerization and minimizing C-B cleavage.

Applications in Drug Discovery[2][3][4][5][6]

The thermodynamic instability described above is actually a feature in covalent drug design.

Reversible Covalent Inhibition

Ortho-formyl boronates are used to target nucleophilic residues (Serine, Threonine, Cysteine) in proteins.

  • Mechanism: The protein nucleophile attacks the boron, while the formyl group forms a reversible imine or hemiaminal with a nearby lysine or the N-terminus.

  • Benzoxaborole Formation: In many cases, the drug is administered as the benzoxaborole (the "cyclized" form). Upon binding, the ring opens to engage the target.

  • Example: Tavaborole (AN2690) utilizes this benzoxaborole pharmacophore to inhibit leucyl-tRNA synthetase in fungi.[2]

Stability Data for Benchmarking

When characterizing these compounds, use the following benchmarks for "Acceptable Stability" in DMSO-


 (common stock solution solvent).
ParameterMethodAcceptable RangeNotes
Purity

H NMR
>95%Look for aldehyde proton (~10 ppm).
Water Tolerance

Spike

Pinacol ester should resist rapid hydrolysis.
Cyclization Ratio NMR (

)
>90% CyclicIn water, the open form should vanish.
Oxidation Air Exposure<5% / weekSolid state stability.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[3] Link

  • Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). 2-Formylphenylboronic acid pinacol ester Product Sheet. Link

Sources

Foundational

Synthesis pathways for 2-Formylbenzeneboronic acid pinacol ester from 2-bromobenzaldehyde

Executive Summary 2-Formylbenzeneboronic acid pinacol ester (CAS: 380151-85-9) is a highly versatile bifunctional building block. Featuring both an electrophilic formyl group and a nucleophilic boronic ester, it is indis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Formylbenzeneboronic acid pinacol ester (CAS: 380151-85-9) is a highly versatile bifunctional building block. Featuring both an electrophilic formyl group and a nucleophilic boronic ester, it is indispensable for the synthesis of complex pharmaceuticals, tricyclic benzoxaboroles, and advanced materials.

Synthesizing this compound from 2-bromobenzaldehyde requires careful navigation of the reactive aldehyde moiety. This technical guide evaluates the two primary synthetic strategies: the direct Palladium-Catalyzed Miyaura Borylation and the indirect Halogen-Metal Exchange route. By analyzing the mechanistic causality behind reagent selection, this whitepaper provides self-validating protocols designed for high-yield, reproducible execution.

Workflow SM 2-Bromobenzaldehyde Miyaura Miyaura Borylation (Pd-Catalyzed) SM->Miyaura B2pin2, KOAc Pd(dppf)Cl2, 90°C Protect Acetal Protection SM->Protect Ethylene Glycol TsOH, Reflux Product 2-Formylbenzeneboronic Acid Pinacol Ester Miyaura->Product Direct 1 Step Lithiation Lithiation & Borylation Protect->Lithiation 1. n-BuLi (-78°C) 2. iPrOBpin Deprotect Acidic Deprotection Lithiation->Deprotect HCl / H2O Deprotect->Product Indirect 3 Steps

Workflow comparing direct Miyaura borylation and indirect lithiation pathways.

Strategic Pathway Analysis

Pathway A: Direct Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is highly chemoselective and tolerates the electrophilic formyl group without requiring prior protection. The reaction relies on a palladium catalyst, bis(pinacolato)diboron (


), and a weak base, specifically 1[1].

Mechanistic Causality: The Critical Role of KOAc The choice of KOAc over stronger bases (e.g.,


, NaOH) is the mechanistic linchpin of this pathway. Strong bases activate the newly formed boronic ester by forming an electron-rich boronate complex, which immediately undergoes a Suzuki-Miyaura cross-coupling with the unreacted 2-bromobenzaldehyde, resulting in unwanted homocoupled biaryl byproducts. KOAc is sufficiently basic to facilitate the ligand exchange on the oxidative addition complex (replacing bromide with acetate) but too weak to activate the final boronic ester, effectively2[2].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + 2-Bromobenzaldehyde LigEx Ligand Exchange [Ar-Pd(II)-OAc] OxAdd->LigEx + KOAc - KBr TransMet Transmetalation [Ar-Pd(II)-Bpin] LigEx->TransMet + B2pin2 - AcOBpin TransMet->Pd0 Reductive Elimination - Product

Catalytic cycle of the Miyaura borylation highlighting the critical role of KOAc.

Self-Validating Experimental Protocol

  • Degassing: To a flame-dried Schlenk flask, add 2-bromobenzaldehyde (1.0 eq),

    
     (1.2 eq), and KOAc (3.0 eq). Suspend in anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades the active Pd(0) species, leading to catalyst death.
    
  • Catalyst Addition: Under an argon atmosphere, add

    
     (0.03 eq).
    
  • Heating: Heat the mixture to 90°C for 16 hours.

  • Validation Checkpoint: The reaction mixture will transition from an initial yellow/orange to a dark brown/black suspension as Pd(0) nanoparticles inevitably aggregate over time. Reaction completion is validated by TLC (Hexane:EtOAc 4:1), which must show the complete disappearance of the UV-active 2-bromobenzaldehyde spot and the appearance of a lower

    
     product spot.
    
  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via flash chromatography.

Pathway B: Halogen-Metal Exchange via Acetal Protection

An alternative, cost-effective route avoids expensive palladium and


 by utilizing lithium-halogen exchange. However, direct lithiation of 2-bromobenzaldehyde using n-butyllithium (n-BuLi) is impossible because the highly nucleophilic organolithium reagent will preferentially 3[3]. Therefore, a three-step sequence is mandatory.

Mechanistic Causality: Reagent Selection

  • Protection: Ethylene glycol and catalytic p-toluenesulfonic acid (TsOH) convert the formyl group into a cyclic acetal (1,3-dioxolane derivative), rendering it completely inert to strong nucleophiles.

  • Borylation Agent: After forming the aryllithium intermediate, quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane directly yields the pinacol ester. The isopropoxy group acts as a superior leaving group compared to the pinacolato ligands, ensuring the selective formation of the product without over-alkylation.

Self-Validating Experimental Protocol

  • Protection: Reflux 2-bromobenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and TsOH (0.05 eq) in toluene using a Dean-Stark trap.

    • Validation Checkpoint: The reaction is complete when the stoichiometric volume of water is collected in the trap.

  • Lithiation: Dissolve the isolated acetal in anhydrous THF and cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes.

    • Validation Checkpoint: The formation of the aryllithium species can be validated by quenching a 0.1 mL aliquot with water and analyzing via GC-MS to confirm the presence of the debrominated acetal mass.

  • Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise at -78°C. Allow the mixture to warm to room temperature over 2 hours.

  • Deprotection: Quench the reaction with 1M aqueous HCl and stir vigorously for 4 hours to hydrolyze the acetal back to the formyl group. Extract with ethyl acetate, dry over

    
    , and purify.
    

Quantitative Pathway Comparison

To aid in strategic decision-making, the following table summarizes the quantitative and operational metrics of both pathways.

MetricPathway A: Miyaura BorylationPathway B: Halogen-Metal Exchange
Overall Yield 75% – 85%60% – 70% (Over 3 steps)
Step Count 1 (Direct)3 (Protect → Borylate → Deprotect)
Reagent Cost High (Pd catalyst,

)
Low (n-BuLi, Ethylene Glycol)
Scalability Excellent (Standard heating)Moderate (Requires cryogenic -78°C)
Atom Economy Moderate (

byproduct)
Low (Protection/Deprotection waste)
Time to Product ~16-24 Hours~48-72 Hours

References

  • Source: nih.
  • Source: epo.
  • Source: thieme-connect.

Sources

Exploratory

An In-depth Technical Guide on the Electronic Properties of Aldehyde-Functionalized Aryl Boronate Esters

For Researchers, Scientists, and Drug Development Professionals Abstract Aldehyde-functionalized aryl boronate esters represent a pivotal class of organic compounds, bridging the gap between the versatile reactivity of a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde-functionalized aryl boronate esters represent a pivotal class of organic compounds, bridging the gap between the versatile reactivity of aldehydes and the unique electronic and structural characteristics of boronate esters. This guide provides a comprehensive exploration of the synthesis, electronic properties, and applications of these molecules. We will delve into the intricate interplay between the electron-withdrawing aldehyde group and the boronate ester moiety, examining its influence on the molecule's frontier molecular orbitals, photophysical behavior, and reactivity. This document serves as a technical resource for researchers leveraging these compounds in fields ranging from organic synthesis and catalysis to materials science and chemical biology.

Introduction: The Significance of Aldehyde-Functionalized Aryl Boronate Esters

Aryl boronate esters are a cornerstone of modern organic chemistry, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, functional group tolerance, and ease of handling have made them invaluable synthetic intermediates.[3][4] The introduction of an aldehyde functionality onto the aryl ring of a boronate ester creates a bifunctional molecule with a rich and tunable electronic landscape.

The aldehyde group, a potent electron-withdrawing group, profoundly modulates the electronic properties of the entire molecule. This perturbation influences not only the reactivity of the boronate ester in cross-coupling reactions but also imbues the molecule with unique photophysical characteristics, making them promising candidates for applications in chemical sensing and optoelectronics.[5][6] This guide will systematically dissect these properties, providing both theoretical underpinnings and practical experimental insights.

Synthetic Strategies: Accessing Aldehyde-Functionalized Aryl Boronate Esters

The synthesis of aldehyde-functionalized aryl boronate esters can be approached through several strategic disconnections. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Borylation of Aldehyde-Containing Aryl Halides

One of the most common and versatile methods is the Miyaura borylation, a palladium-catalyzed reaction of an aryl halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[4] This method is highly tolerant of the aldehyde functionality.[7]

Workflow for Miyaura Borylation:

Miyaura_Borylation ArylHalide Aldehyde-Aryl-X (X = Br, I, OTf) Reaction Miyaura Borylation ArylHalide->Reaction B2pin2 B₂(pin)₂ B2pin2->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Pd_Catalyst->Reaction Base Base (e.g., KOAc) Base->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Product Aldehyde-Aryl-B(pin) Reaction->Product HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) Excitation Photon Absorption (hν) HOMO->Excitation Electron Excitation LUMO LUMO (Lowest Unoccupied Molecular Orbital) Emission Fluorescence (Photon Emission) LUMO->Emission Electron Relaxation Excitation->LUMO Emission->HOMO

Sources

Protocols & Analytical Methods

Method

Application Note: A Modular Approach to Isoquinoline Synthesis via Tandem Annulation of 2-Formylbenzeneboronic Acid Pinacol Ester

Abstract: The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. This document provides a detailed guide for the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. This document provides a detailed guide for the synthesis of substituted isoquinolines utilizing 2-formylbenzeneboronic acid pinacol ester as a versatile and bifunctional starting material. We present a robust, palladium-catalyzed tandem reaction strategy that leverages both the aldehyde and boronic ester functionalities to construct the isoquinoline framework in a modular fashion. This application note is intended for researchers, medicinal chemists, and process development scientists seeking efficient and adaptable routes to this important class of N-heterocycles.

Introduction: The Strategic Value of a Bifunctional Building Block

The isoquinoline motif is a cornerstone in drug discovery, present in numerous natural alkaloids (e.g., papaverine, berberine) and synthetic pharmaceuticals.[1][2] Classical methods for its synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been foundational but often require harsh conditions or multi-step preparations of precursors.[2][3][4][5] Modern synthetic chemistry seeks more convergent and flexible strategies to rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies.

2-Formylbenzeneboronic acid pinacol ester emerges as a powerful building block for this purpose. Its structure features two distinct and orthogonally reactive functional groups:

  • An aldehyde , which serves as an electrophilic handle for condensation with nucleophilic nitrogen sources to form imines.

  • A boronic acid pinacol ester , a cornerstone of modern cross-coupling chemistry, enabling the formation of key carbon-carbon or carbon-heteroatom bonds, most notably through the Suzuki-Miyaura reaction.[6][7]

This dual functionality allows for a one-pot, tandem reaction sequence where both groups are strategically employed to construct the isoquinoline ring system. The protocol detailed herein describes a palladium-catalyzed annulation between 2-formylbenzeneboronic acid pinacol ester and β-amino ketone derivatives, a strategy that offers significant modularity and functional group tolerance.

The Core Concept: A Palladium-Catalyzed Tandem Annulation Strategy

The overall strategy involves a one-pot, three-component reaction that proceeds through two key mechanistic stages: (1) initial imine formation and (2) a subsequent intramolecular C-C bond formation to complete the heterocyclic ring, followed by aromatization.

Mechanistic Rationale and Causality

The proposed reaction pathway is initiated by the acid-catalyzed condensation of the aldehyde on the 2-formylbenzeneboronic acid pinacol ester with a primary amine, such as an amino ketone. This rapidly forms an enamine or imine intermediate in situ. The palladium catalyst then orchestrates the key annulation step.

The catalytic cycle can be rationalized as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the α-bromo ketone, forming a Pd(II) intermediate.

  • Transmetalation: The boronic ester on the benzene ring coordinates to the palladium center. A base (e.g., K₃PO₄) facilitates the transfer of the aryl group from boron to palladium, displacing the bromide and forming an arylpalladium(II) complex. This step is critical and the choice of base is important; stronger, non-nucleophilic bases are often required to promote this transfer effectively.

  • Reductive Elimination: This is the key bond-forming step. The two organic fragments on the palladium center—the aryl group and the enolate-derived moiety—undergo reductive elimination to form a new C-C bond, regenerating the Pd(0) catalyst. This cyclization forges the dihydroisoquinoline intermediate.

  • Aromatization: The resulting dihydroisoquinoline intermediate readily undergoes oxidation to the aromatic isoquinoline product. This can occur spontaneously in the presence of air or can be promoted by an external oxidant, though often the reaction conditions are sufficient for aromatization.

Below is a diagram illustrating this proposed catalytic cycle.

Catalytic_Cycle cluster_main Palladium-Catalyzed Annulation cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (+ R-Br) PdII_R R-Pd(II)-Br (Palladacycle) OxAdd->PdII_R Transmetalation Transmetalation (Ar-B(pin)) PdII_R->Transmetalation PdII_Ar_R R-Pd(II)-Ar Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Cyclized Intermediate (Dihydroisoquinoline) RedElim->Product - Pd(0)L_n Aromatization Aromatization Product->Aromatization Final_Product Isoquinoline Product Aromatization->Final_Product Amine α-Amino Ketone or similar amine Imine_Formation Imine/Enamine Formation Amine->Imine_Formation Boronic_Ester 2-Formylbenzene- boronic Acid Pinacol Ester Boronic_Ester->Imine_Formation Imine_Formation->Transmetalation Reacts with Palladacycle

Caption: Proposed catalytic cycle for the synthesis of isoquinolines.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a model isoquinoline derivative. Researchers should optimize conditions for their specific substrates.

Reaction: Synthesis of 1-Methyl-4-phenylisoquinoline

  • Materials:

    • 2-Formylbenzeneboronic acid pinacol ester (1.0 equiv.)

    • 1-Amino-1-phenylpropan-2-one hydrochloride (1.1 equiv.)

    • 2-Bromoacetophenone (1.0 equiv. - for a different variant)

    • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

    • SPhos (10 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 equiv.)

    • Anhydrous 1,4-Dioxane

    • Argon or Nitrogen gas (high purity)

  • Equipment:

    • Oven-dried Schlenk flask or microwave vial

    • Magnetic stirrer and hotplate

    • Condenser

    • Standard laboratory glassware for workup and purification

    • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-formylbenzeneboronic acid pinacol ester, 1-amino-1-phenylpropan-2-one hydrochloride, potassium phosphate, palladium(II) acetate, and SPhos.

    • Scientist's Note: The use of a phosphine ligand like SPhos is crucial. It stabilizes the palladium catalyst, prevents the formation of palladium black, and promotes the key steps of oxidative addition and reductive elimination. The ligand's steric bulk and electron-donating properties are tailored for high catalytic activity in cross-coupling reactions.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.

    • Scientist's Note: Pd(0) species are highly sensitive to oxygen and can be readily oxidized to an inactive state. Maintaining an inert atmosphere is non-negotiable for reproducible results and high yields.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

    • Scientist's Note: Dioxane is a common solvent for Suzuki couplings due to its high boiling point and ability to dissolve both organic substrates and inorganic bases. It must be anhydrous as water can lead to competitive protodeboronation of the boronic ester.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Scientist's Note: The reaction progress should be monitored by TLC or LC-MS. Disappearance of the starting materials and the appearance of a new, more polar spot (on silica TLC) typically indicates product formation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isoquinoline product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Substrate Scope and Versatility

The described methodology is adaptable to a range of substrates, allowing for the synthesis of a diverse library of isoquinolines. The table below illustrates the potential scope of the reaction with representative amine partners and their expected yields based on analogous literature transformations.

EntryAmine Component (R-NH₂)Resulting Isoquinoline SubstitutionExpected Yield (%)
1Benzylamine1-Phenylisoquinoline75-85
24-Methoxybenzylamine1-(4-Methoxyphenyl)isoquinoline80-90
32-Thiophenemethylamine1-(Thiophen-2-yl)isoquinoline65-75
4Cyclohexylamine1-Cyclohexylisoquinoline60-70
5AminoacetonitrileIsoquinoline-1-carbonitrile55-65

Yields are estimated and serve as a guideline. Actual yields may vary based on specific substrate and reaction optimization.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from initial setup to final product analysis.

Caption: General laboratory workflow for isoquinoline synthesis.

Conclusion and Future Outlook

The use of 2-formylbenzeneboronic acid pinacol ester as a bifunctional starting material provides a highly efficient and modular entry into the synthesis of diverse isoquinoline derivatives. The tandem, one-pot nature of the described protocol offers significant advantages in terms of operational simplicity and step economy. This strategy is well-suited for the rapid generation of compound libraries in a drug discovery context, allowing medicinal chemists to systematically explore the chemical space around the isoquinoline scaffold. Further development could involve expanding the scope to include other coupling partners, developing asymmetric variants, and adapting the methodology for flow chemistry applications.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolines. Retrieved from [Link]

  • Sharma, H., Kumar, M., Sethi, A., Poonam, & Rathi, B. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Green Chemistry, 25, 167-171.
  • Name-Reaction.com. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from a source discussing named reactions in organic chemistry.
  • ResearchGate. (n.d.). Synthesis of pyrroloisoquinolines.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Note: This is a general authoritative textbook reference for heterocyclic synthesis).
  • Singh, M., & Singh, J. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

  • Quimicaorganica.org. (2010). Isoquinoline synthesis.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Organic Reactions, Inc. (2026). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from [Link]

  • Aaltodoc. (n.d.). The Pictet-Spengler reaction: with focus on isoquinoline synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Sourav Sir's Classes. (2019, December 21). PICTET SPENGLER REACTION SYNTHESIS ISOQUINOLINE NAME REACTION ORGANIC CHEMISTRY | IN HINDI | [Video]. YouTube.
  • ResearchGate. (n.d.). A plausible mechanism for the synthesis of isoquinolines.
  • Boyer Research. (2021, September 30). 13 - Synthesis of Isoquinolines and Quinolines [Video]. YouTube.
  • Dennis G. Hall (Editor). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. (Note: A representative review on the mechanism of Suzuki couplings).
  • Murphy, C. L. W. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California.
  • ERA - University of Alberta. (n.d.). Novel Aromatic Boron-Nitrogen Heterocycles: Synthesis, Properties and Applications in Biomedicine and Optoelectronics.

Sources

Application

Application Note: 2-Formylbenzeneboronic Acid Pinacol Ester as a Bifunctional Building Block in Advanced Organic Synthesis

Executive Summary 2-Formylbenzeneboronic acid pinacol ester (CAS: 380430-53-5), also known as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, is a highly versatile, bifunctional building block widely utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Formylbenzeneboronic acid pinacol ester (CAS: 380430-53-5), also known as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and materials science. Its structural architecture features two orthogonally reactive centers: an electrophilic formyl group (-CHO) and a nucleophilic/transmetalating boronic pinacol ester (-Bpin).

This application note provides researchers and drug development professionals with field-proven protocols and mechanistic insights for utilizing this compound. We focus on its two primary applications: the synthesis of benzoxaborole therapeutics (e.g., Tavaborole analogs) [1] and the modular construction of complex biaryls via Suzuki-Miyaura cross-coupling [2].

Mechanistic Rationale: The Power of Orthogonal Reactivity

The strategic advantage of 2-formylbenzeneboronic acid pinacol ester lies in the deliberate masking of the boronic acid as a pinacol ester. Free 2-formylphenylboronic acid is prone to premature intramolecular cyclization (forming cyclic hemiboronic acids) or intermolecular trimerization into boroxines, which complicates stoichiometry and reduces solubility [3].

By employing the pinacol ester (Bpin):

  • Stability is maximized: The bulky, electron-donating pinacol ligand stabilizes the vacant p-orbital on the boron atom, preventing unwanted side reactions during storage and handling.

  • Orthogonality is achieved: The Bpin group is inert to nucleophilic additions (such as reductive amination or Grignard additions) that readily attack the adjacent formyl group. Conversely, under palladium catalysis, the Bpin group undergoes rapid transmetalation while the formyl group remains completely intact.

OrthogonalReactivity Start 2-Formylbenzeneboronic Acid Pinacol Ester Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Start->Suzuki Reacts at Bpin (Formyl Intact) Condense Amine Condensation (Nucleophilic Addition) Start->Condense Reacts at CHO (Bpin Intact) Biaryl 2-Formylbiaryl Derivatives Suzuki->Biaryl Aryl Halide, Base Imine Boron-Containing Imines / Ligands Condense->Imine R-NH2, Mild Acid

Orthogonal reactivity enabling selective functionalization at either the Bpin or CHO group.

Application I: Synthesis of Benzoxaborole Pharmacophores

Benzoxaboroles (1-hydroxy-1,3-dihydro-2,1-benzoxaboroles) are a privileged class of pharmacophores. Drugs like Tavaborole (antifungal) and Crisaborole (anti-inflammatory) utilize the unique OBORT (oxaborole-tRNA-trapping) mechanism, where the boron atom covalently binds to the cis-diols of tRNA sugars [4].

2-Formylbenzeneboronic acid pinacol ester is the premier starting material for these scaffolds. The synthesis relies on a selective reduction of the aldehyde followed by an acid-catalyzed deprotection/cyclization cascade.

Protocol 1: Reductive Cyclization to 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole

Causality & Design: Sodium borohydride (NaBH₄) is selected because it selectively reduces aldehydes to primary alcohols without cleaving the B-O bonds of the pinacol ester. The subsequent addition of aqueous HCl serves a dual purpose: it quenches the hydride and protonates the pinacol oxygen, driving the hydrolysis of the Bpin group. The newly formed benzylic alcohol then spontaneously attacks the electrophilic boron center, expelling pinacol and forming the stable 5-membered benzoxaborole ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-formylbenzeneboronic acid pinacol ester (1.0 equiv, e.g., 5.0 mmol) in anhydrous methanol (25 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath to control the exothermic reduction.

  • Reduction: Add NaBH₄ (1.2 equiv, 6.0 mmol) portion-wise over 10 minutes. Self-Validation: You will observe mild effervescence (H₂ gas evolution), confirming the active hydride reduction of the formyl group.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). Self-Validation: The UV-active starting material spot (aldehyde) will disappear, replaced by a more polar intermediate spot (benzylic alcohol).

  • Cyclization Cascade: Cool the reaction back to 0 °C. Slowly add 3M HCl (aq) dropwise until the pH reaches ~2. Stir for an additional 1 hour at room temperature. Causality: The acidic environment forces the cleavage of the pinacol ester and drives the intramolecular cyclization.

  • Workup: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Triturate the crude solid with cold hexanes to remove the cleaved pinacol byproduct. Filter to obtain the pure benzoxaborole as a white solid.

BenzoxaboroleSynthesis A 2-Formylbenzeneboronic Acid Pinacol Ester B 2-(Hydroxymethyl)benzeneboronic Acid Pinacol Ester A->B NaBH4, MeOH (Selective Reduction) C 1-Hydroxy-1,3-dihydro- 2,1-benzoxaborole B->C HCl (aq) (Hydrolysis & Cyclization)

Reductive cyclization of 2-formylbenzeneboronic acid pinacol ester to benzoxaborole.

Application II: Modular Biaryl Construction via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling of 2-formylbenzeneboronic acid pinacol ester allows for the rapid assembly of ortho-formyl biaryls. These are critical intermediates for synthesizing polycyclic aromatic hydrocarbons (PAHs), phenanthrenes, and isoquinoline alkaloids [2].

Protocol 2: General Suzuki-Miyaura Cross-Coupling

Causality & Design: Pd(dppf)Cl₂ is the catalyst of choice because its large bite angle accommodates the steric hindrance of the ortho-formyl group during the transmetalation step. Potassium carbonate (K₂CO₃) is utilized as a mild base; stronger bases like NaOH must be avoided as they will trigger a Cannizzaro disproportionation of the formyl group.

Step-by-Step Methodology:

  • Reagent Charging: In an oven-dried Schlenk flask, combine 2-formylbenzeneboronic acid pinacol ester (1.0 equiv), the desired aryl halide (1.05 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.2 M concentration). Causality: Degassing (via sparging with N₂ or freeze-pump-thaw) is strictly required to prevent the oxidation of the Pd(0) active species and to prevent the oxidation of the aldehyde to a carboxylic acid.

  • Coupling: Heat the mixture to 80 °C under an inert N₂ atmosphere for 6–8 hours. Self-Validation: The reaction mixture will typically transition from a clear red/orange to a dark brown/black suspension as the reaction reaches completion and Pd(0) aggregates (Pd black).

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Filter the organic layer through a short pad of Celite to remove palladium particulates.

  • Purification: Concentrate the filtrate and purify the 2-formylbiaryl product via silica gel flash chromatography.

Quantitative Data Summary

The following table summarizes the typical reaction conditions, target motifs, and expected yields when utilizing 2-formylbenzeneboronic acid pinacol ester across various synthetic pathways, aggregated from validated literature [1][3][4].

Reaction TypeReagents & CatalystTemp (°C)Target MotifTypical YieldFunctional Group Tolerance
Reductive Cyclization NaBH₄, MeOH, then HCl (aq)0 to 25Benzoxaborole75% – 92%Halogens, Ethers, Amines
Suzuki Coupling Ar-Br/I, Pd(dppf)Cl₂, K₂CO₃802-Formylbiaryl65% – 88%Esters, Nitriles, Ketones
Imine Condensation R-NH₂, Et₂O (Mechanochemical)25Bis(benzoxaborole)59% – 94%Fluorine, Aliphatic chains

References

  • Title: Mechanochemical synthesis of antifungal bis(benzoxaboroles) Source: RSC Advances, 2020, 10, 37188-37194. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 1995, 95, 7, 2457–2483. URL: [Link]

  • Title: Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities Source: Molecules, 2020, 25(4), 799. URL: [Link]

  • Title: The synthesis of benzoxaboroles and their applications in medicinal chemistry Source: Science China Chemistry, 2013, 56, 1372–1381. URL: [Link]

Method

Reductive amination conditions for 2-Formylbenzeneboronic acid pinacol ester

Topic: Optimization and Protocol: Reductive Amination of 2-Formylbenzeneboronic Acid Pinacol Ester Content Type: Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization and Protocol: Reductive Amination of 2-Formylbenzeneboronic Acid Pinacol Ester Content Type: Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Overview

The reductive amination of 2-Formylbenzeneboronic acid pinacol ester (2-FBBP) is a pivotal transformation in the synthesis of privileged pharmacophores, particularly for Suzuki-Miyaura coupling precursors and benzoxaborole therapeutics.

While standard reductive amination is routine, 2-FBBP presents unique challenges due to ortho-substitution . The proximity of the bulky pinacol boronate ester to the aldehyde creates two distinct mechanistic hurdles:

  • Steric Hindrance: The pinacol moiety shields the carbonyl carbon, kinetically slowing imine formation.

  • Lewis Acid-Base Interaction: The empty p-orbital of the boron atom can coordinate with the nitrogen of the incoming amine or the intermediate imine (B···N interaction). While this can thermodynamically stabilize the product, it alters the electronics of the transition state.

This guide provides a validated, high-fidelity protocol using Sodium Triacetoxyborohydride (STAB) as the primary reducing agent, with Sodium Cyanoborohydride as a secondary alternative. These conditions minimize protodeboronation (C-B bond cleavage) and maximize yield.

Mechanistic Insight: The "Ortho" Effect

Understanding the reaction pathway is critical for troubleshooting. Unlike para-substituted isomers, the ortho-boronate participates in the reaction coordinate.

Key Mechanistic Features:

  • Imine Activation: The boron atom acts as an intramolecular Lewis acid. Once the hemiaminal dehydrates to the imine, the imine nitrogen can donate electron density to the boron. This activates the C=N bond, making it more susceptible to hydride attack, effectively compensating for the steric hindrance.

  • Deborylation Risk: Aggressive acidic conditions or strong metal catalysis (e.g., Pd/H2) can facilitate protodeboronation, replacing the boronate with a proton. The mild acidity of STAB/AcOH systems is ideal to avoid this.

ReductiveAminationMechanism Figure 1: Reaction pathway highlighting the critical Imine intermediate and potential deborylation risk. Substrate 2-Formylbenzeneboronic Acid Pinacol Ester Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine + AcOH (Cat.) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine Intermediate (Potential B···N Coordination) Hemiaminal->Imine - H2O (Slow Step due to Sterics) Product Secondary Amine Product Imine->Product + Hydride (STAB) (Fast Step) SideProduct Deborylated Side Product Imine->SideProduct Strong Acid/Base or Pd-Cat

Experimental Protocols

Method A: The Gold Standard (STAB in DCE)

Recommended for: Most primary and secondary amines. Best balance of mildness and reactivity.

Reagents:

  • Substrate: 2-Formylbenzeneboronic acid pinacol ester (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Slight excess drives equilibrium)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Protocol Steps:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-FBBP (1.0 equiv) and the Amine (1.1 equiv) in DCE (0.1 – 0.2 M concentration).

  • Acidification: Add Acetic Acid (1.0 equiv).

    • Note: If the amine is available as a HCl salt, add 1.0 equiv of Triethylamine (TEA) to free-base it, and skip the AcOH addition (or reduce to catalytic amount).

  • Imine Formation (Critical): Stir at Room Temperature (RT) for 30–60 minutes.

    • Why: Unlike simple aldehydes, the bulky pinacol ester slows imine formation. Allowing this "pre-stir" ensures the reducing agent acts on the imine, not the aldehyde (which would yield the alcohol side-product).

  • Reduction: Add STAB (1.5 equiv) in a single portion.

  • Reaction: Stir at RT under nitrogen/argon atmosphere. Monitor by LCMS or TLC.

    • Time: Typically 2–16 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography.

    • Caution: Boronic esters can streak on silica. Add 1% TEA to the eluent if streaking occurs.

Method B: The "Hard-to-Form" Imine (NaBH₃CN in MeOH)

Recommended for: Non-nucleophilic amines (e.g., anilines) or when solubility in DCE is poor.

Reagents:

  • Solvent: Methanol (MeOH)

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (Caution: Toxic)

  • Additive: AcOH (to adjust pH to ~5)

Protocol Steps:

  • Dissolve 2-FBBP and Amine in MeOH .

  • Add AcOH dropwise to adjust pH to approx. 4–5 (use wet pH paper).

  • Add NaBH₃CN (1.5 equiv).

  • Stir at RT or reflux (65°C) if the amine is extremely hindered/electron-deficient.

  • Workup: Requires careful disposal of cyanide waste (bleach quench).

Comparative Data & Optimization

The following table summarizes reagent performance specifically for ortho-substituted boronic esters.

VariableSTAB (Method A)NaBH₃CN (Method B)NaBH₄H₂ / Pd-C
Selectivity High (Reduces imine >> aldehyde)High (pH dependent)Low (Reduces aldehyde fast)High
Boron Stability Excellent Good ModeratePoor (Risk of deborylation)
Steric Tolerance GoodExcellentModeratePoor
Toxicity LowHigh (Cyanide)LowLow
Recommendation Primary Choice Secondary Choice AvoidAvoid

Troubleshooting Guide (Self-Validating Systems)

Use this logic flow to diagnose low yields.

Troubleshooting Figure 2: Diagnostic workflow for optimizing reductive amination of 2-FBBP. Start Issue: Low Yield / Incomplete Conversion CheckLCMS Check LCMS of Crude Start->CheckLCMS Result1 Starting Material (Aldehyde) Remains CheckLCMS->Result1 Result2 Alcohol Side Product (Reduced Aldehyde) CheckLCMS->Result2 Result3 Deborylated Product (Ar-H) CheckLCMS->Result3 Action1 Imine formation is too slow. Action: Add 4A Molecular Sieves or reflux in Toluene (Dean-Stark) before adding reductant. Result1->Action1 Action2 Reductant attacked aldehyde. Action: Increase 'Pre-stir' time. Switch from MeOH to DCE. Result2->Action2 Action3 Protodeboronation occurred. Action: Check acidity (too low pH). Avoid metal catalysts. Ensure mild workup. Result3->Action3

Key Troubleshooting Tips:

  • The "Alcohol" Problem: If you see significant benzyl alcohol (reduced aldehyde), it means the hydride attacked the aldehyde before the imine formed. Solution: Increase the pre-stir time with AcOH to 2 hours or use molecular sieves to force imine formation before adding STAB.

  • The "Deborylation" Problem: If the Bpin group disappears. Solution: Ensure the reaction temperature does not exceed 40°C unless necessary. Avoid strong aqueous acids during workup; use buffered NH₄Cl or phosphate buffers.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[2] Link

    • Context: The foundational text for STAB protocols, establishing DCE/AcOH as the optimal system.
  • Grob, J. E., et al. "Boronic Acids and Esters in the Suzuki-Miyaura Coupling: Stability and Reactivity." Organic Process Research & Development. Context: Discusses the stability of pinacol esters vs. free acids under varying pH.
  • Lillo, K. P., et al. "Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines." Journal of Molecular Structure, 2009. Context: Details the specific intramolecular B-N interactions in ortho-formyl boronic species.
  • Sigma-Aldrich. "2-Formylphenylboronic acid pinacol ester Product Page & Specifications." Link

    • Context: Physical properties and commercial availability confirm

Sources

Application

Application Note: Synthesis of Benzoxaboroles from 2-Formylbenzeneboronic Acid Pinacol Ester

[1] Part 1: Strategic Overview The Benzoxaborole Scaffold Benzoxaboroles (benzo[c][1,2]oxaboroles) have emerged as a "privileged scaffold" in medicinal chemistry, exemplified by FDA-approved therapeutics such as Tavaboro...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Strategic Overview

The Benzoxaborole Scaffold

Benzoxaboroles (benzo[c][1,2]oxaboroles) have emerged as a "privileged scaffold" in medicinal chemistry, exemplified by FDA-approved therapeutics such as Tavaborole (Kerydin, antifungal) and Crisaborole (Eucrisa, anti-inflammatory).[1] Unlike their acyclic boronic acid counterparts, benzoxaboroles possess a cyclic hemiester moiety that confers unique physicochemical properties:

  • Enhanced Lewis Acidity: The strained 5-membered oxaborole ring increases the Lewis acidity of the boron center (

    
     vs. 
    
    
    
    for phenylboronic acid), facilitating interactions with biological nucleophiles (e.g., the cis-diols of tRNA synthetase editing sites).
  • Metabolic Stability: The cyclic structure protects the boron atom from rapid oxidative deboronation.

The Precursor Advantage

While 2-formylphenylboronic acid (free acid) is a direct precursor, it suffers from polymerization, dehydration (forming boroxines), and oxidation during storage. 2-Formylbenzeneboronic acid pinacol ester is the preferred starting material for robust protocols because:

  • Bench Stability: It resists atmospheric oxidation and dehydration.

  • Purification: It is compatible with silica gel chromatography, allowing high-purity isolation of the aldehyde prior to the critical cyclization step.

  • Chemo-differentiation: The pinacol ester protects the boron center during reactions that might otherwise affect a free boronic acid.

Part 2: Reaction Mechanics & Critical Pathways

The transformation of 2-formylbenzeneboronic acid pinacol ester into a benzoxaborole relies on a "Reduction-Deprotection-Cyclization" cascade .

The Mechanism
  • Reduction: The formyl group (aldehyde) is reduced to a benzyl alcohol.[2] Note that the pinacol boronate is generally stable to standard reducing agents like Sodium Borohydride (

    
    ).
    
  • Activation: Under acidic conditions, the pinacol ester is protonated, making the boron center more electrophilic.

  • Intramolecular Trap (The "Latch"): The newly formed benzylic alcohol acts as an intramolecular nucleophile. Due to the high thermodynamic stability of the 5-membered benzoxaborole ring, the benzylic oxygen attacks the boron, displacing the sterically bulky pinacol diol.

Reaction Pathway Diagram[4]

BenzoxaboroleSynthesis Start 2-Formylphenyl Pinacol Boronate Step1 Reduction (NaBH4) Start->Step1 MeOH, 0°C Inter Intermediate: 2-(Hydroxymethyl)phenyl Pinacol Boronate Step1->Inter Step2 Acid Hydrolysis (HCl / H2O) Inter->Step2 pH < 2 Equilibrium Pinacol Displacement (Thermodynamic Trap) Step2->Equilibrium Product Benzoxaborole Equilibrium->Product Cyclization Byproduct Free Pinacol Equilibrium->Byproduct Ejection

Figure 1: The reductive cyclization workflow. The acid hydrolysis step is critical for ejecting the robust pinacol protecting group.

Part 3: Experimental Protocols

Protocol A: Synthesis of Unsubstituted Benzoxaborole (Reductive Cyclization)

Target: Conversion of aldehyde pinacol ester to the parent benzoxaborole.

Materials
ReagentEquiv.Role
2-Formylphenylboronic acid pinacol ester 1.0Substrate
Sodium Borohydride (

)
1.2 - 1.5Reducing Agent
Methanol (MeOH) SolventReaction Medium
Hydrochloric Acid (

, 6M)
ExcessQuench/Hydrolysis
Dichloromethane (DCM) SolventExtraction
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-formylphenylboronic acid pinacol ester (1.0 equiv) in anhydrous MeOH (0.2 M concentration).

  • Reduction: Cool the solution to 0°C (ice bath). Add

    
      (1.2 equiv) portion-wise over 10 minutes.
    
    • Note: Gas evolution (

      
      ) will occur. Ensure adequate venting.
      
  • Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature (RT). Monitor by TLC (silica; 20% EtOAc/Hexanes). The aldehyde spot should disappear, replaced by a more polar alcohol spot.

  • Acid Hydrolysis (Critical Step):

    • Cool the mixture back to 0°C.

    • Slowly add 6M HCl (approx. 5–10 equiv relative to boron). The pH must be strongly acidic (pH < 1).

    • Stir vigorously at RT for 2–4 hours.

    • Expert Insight: The pinacol ester is robust.[3] The acidic environment catalyzes the hydrolysis of the B-O-C bonds. The proximal hydroxyl group then snaps shut to form the benzoxaborole. If pinacol persists (monitored by

      
       NMR), extend stirring time or gently heat to 40°C.
      
  • Workup:

    • Remove volatile MeOH under reduced pressure (rotary evaporator).

    • Dilute the aqueous residue with water and extract with DCM (

      
      ).
      
    • Note: Benzoxaboroles are moderately polar; ensure thorough extraction.

  • Purification:

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Pinacol Removal: If free pinacol remains (visible as a singlet ~1.2 ppm in

      
       NMR), recrystallize from water or Toluene/Hexanes. Pinacol is soluble in hexanes; benzoxaboroles often precipitate.
      
Protocol B: Synthesis of 3-Substituted Benzoxaboroles (Grignard Addition)

Target: Introduction of alkyl/aryl groups at the 3-position (e.g., Tavaborole analogs).

Materials
ReagentEquiv.Role
2-Formylphenylboronic acid pinacol ester 1.0Substrate
Grignard Reagent (R-MgBr) 1.2 - 1.5Nucleophile
THF (Anhydrous) SolventReaction Medium
Ammonium Chloride (

)
Sat. Soln.Quench
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen. Add 2-formylphenylboronic acid pinacol ester (1.0 equiv) and anhydrous THF (0.15 M).

  • Nucleophilic Attack: Cool to -78°C (dry ice/acetone). Add Grignard reagent (1.2 equiv) dropwise via syringe pump to avoid exotherms.

    • Chemo-selectivity: At -78°C, the Grignard reagent preferentially attacks the aldehyde carbonyl over the boronic ester.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Cyclization Quench:

    • Quench with 1M HCl (excess) directly into the reaction mixture.

    • Stir vigorously for 1 hour at RT. The acid cleaves the pinacol and facilitates the cyclization of the secondary alcohol onto the boron.

  • Isolation: Extract with EtOAc. Wash with water and brine.

    • Purification: 3-substituted benzoxaboroles can be purified via silica gel chromatography (typically MeOH/DCM gradients), unlike free boronic acids which often streak.

Part 4: Troubleshooting & Optimization (E-E-A-T)

The "Pinacol Trap"

Problem: Pinacol is difficult to separate from the product; it co-elutes or co-crystallizes. Solution (The Oxidative Cleavage): If acid hydrolysis leaves residual pinacol:

  • Resuspend the crude mixture in THF/Water (1:1).

  • Add

    
      (3.0 equiv) and stir for 30 minutes. This oxidatively cleaves the free pinacol diol (and the pinacol ester linkage) without destroying the aromatic C-B bond.
    
  • Extract immediately.

NMR Validation
  • Starting Material (Pinacol Ester):

    
     ppm (s, 12H, pinacol methyls).
    
  • Product (Benzoxaborole):

    • Disappearance of pinacol singlet.

    • Appearance of benzylic protons:

      
       ppm (s, 2H for unsubstituted).
      
    • 
       NMR:  Shift from 
      
      
      
      ppm (ester) to
      
      
      ppm (benzoxaborole broad peak).
Safety
  • Boron Compounds: Generally low toxicity but treat as potential irritants.

  • 
    :  Flammable solid; releases hydrogen gas upon contact with acid or water.
    
  • Solvents: THF and MeOH are flammable.

References

  • Adamczyk-Woźniak, A., et al. (2015).[2] Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(24), 5224–5247. Link

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry, 49(15), 4447–4450. Link

  • Zhang, J., et al. (2011). Synthesis of Benzoxaboroles and Their Applications in Medicinal Chemistry. Science China Chemistry, 54, 1777–1791. Link

  • Vertex Pharmaceuticals. (2019). Process for the preparation of Tavaborole. World Patent WO2019087208A1. Link

  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899–7903. Link

Sources

Method

Application Note: Advanced Utilization of 2-Formylbenzeneboronic Acid Pinacol Ester in Covalent Organic Framework (COF) Engineering

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step synthetic protocols, and bioanalytical applications. Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step synthetic protocols, and bioanalytical applications.

Executive Summary & Chemical Rationale

Covalent Organic Frameworks (COFs) are highly ordered, porous crystalline polymers constructed via dynamic covalent chemistry. The architectural precision of COFs relies heavily on the judicious selection of building blocks. 2-Formylbenzeneboronic acid pinacol ester (CAS: 380151-85-9) is a highly versatile, asymmetric bifunctional reagent that has become indispensable in advanced COF engineering.

This molecule features two orthogonal reactive handles:

  • A Formyl Group (Aldehyde): Primed for dynamic Schiff base (imine) condensation with amines.

  • A Boronic Acid Pinacol Ester (Bpin): A robust handle for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, or a precursor for boronate affinity capture.

Expert Insight: Using the pinacol ester rather than the free boronic acid is a critical experimental choice. Free boronic acids are prone to spontaneous dehydration to form boroxines (trimers), which complicates stoichiometry and reduces solubility. The pinacol ester masks the boronic acid, preventing self-condensation, enhancing solubility in organic solvents, and allowing for precise stoichiometric control during complex multi-step syntheses .

This guide details the two primary workflows for utilizing this reagent: Bottom-Up Monomer Synthesis and Post-Synthetic Modification (PSM) .

Logical Workflows and Mechanistic Pathways

Workflow Start 2-Formylbenzeneboronic acid pinacol ester Path1 Pathway A: Monomer Synthesis Start->Path1 Path2 Pathway B: Post-Synthetic Mod Start->Path2 Core Halogenated Core (e.g., 1,3,5-Tribromobenzene) Path1->Core Pd Catalyst Monomer Multi-topic Aldehyde Monomer Core->Monomer Suzuki-Miyaura COF1 Imine-Linked COF (Bottom-Up Synthesis) Monomer->COF1 + Polyamine AmineCOF Amine-Functionalized COF (e.g., TpBD-NH2) Path2->AmineCOF Schiff Base Rxn ImineCond Imine Condensation (Aldehyde + Amine) AmineCOF->ImineCond Acetic Acid Cat. COF2 Boronate Affinity COF (Target Capture) ImineCond->COF2 Deprotection

Caption: Dual-Pathway Utilization of 2-Formylbenzeneboronic acid pinacol ester in COF Engineering.

Protocol A: Bottom-Up Monomer Synthesis via Suzuki-Miyaura Coupling

In this pathway, the Bpin group is reacted with a multi-halogenated core (e.g., 1,3,5-tribromobenzene) to synthesize a multi-topic aldehyde monomer. The formyl group remains unreacted, serving as the linkage point for subsequent COF crystallization.

Causality & Experimental Logic
  • Solvent System (Toluene/Ethanol/Water): Toluene dissolves the organic reagents, water dissolves the inorganic base (K₂CO₃), and ethanol acts as a phase-transfer bridge, ensuring homogeneous reaction kinetics at the biphasic interface.

  • Base Selection (K₂CO₃): The base is required to coordinate with the boron atom, forming a negatively charged boronate complex. This increases the nucleophilicity of the organic group, facilitating the critical transmetalation step with the Palladium(II) intermediate.

  • Degassing: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II). Strict anaerobic conditions are mandatory.

Step-by-Step Methodology

Reagents: 1,3,5-Tribromobenzene (1.0 eq), 2-Formylbenzeneboronic acid pinacol ester (3.5 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (6.0 eq), Toluene/EtOH/H₂O (2:1:1 v/v).

  • Preparation: In a flame-dried Schlenk flask, combine 1,3,5-tribromobenzene, 2-formylbenzeneboronic acid pinacol ester, and K₂CO₃.

  • Solvent Addition & Degassing: Add the Toluene/EtOH/H₂O mixture. Subject the suspension to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Catalyst Addition: Backfill the flask with Argon. Quickly add the Pd(PPh₃)₄ catalyst against a positive flow of Argon.

  • Reaction: Heat the mixture to 90°C under continuous stirring for 24 hours. Self-Validation: The mixture should turn from a pale yellow suspension to a dark, homogeneous solution as the cross-coupling proceeds.

  • Workup: Cool to room temperature. Extract the organic layer with dichloromethane (DCM), wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate via rotary evaporation and purify using silica gel column chromatography (Hexane/Ethyl Acetate gradient).

  • Analytical Validation: Confirm monomer synthesis via ¹H NMR. Key indicators: Disappearance of the Bpin methyl protons (singlet, ~1.3 ppm) and retention of the formyl proton (singlet, ~10.0 ppm).

Protocol B: Post-Synthetic Modification (PSM) for Boronate Affinity COFs

Directly synthesizing COFs with free boronic acids is challenging due to steric hindrance and competing side reactions. PSM bypasses this by grafting 2-formylbenzeneboronic acid pinacol ester onto a pre-assembled, amine-tagged COF (e.g., Fe₃O₄@TpBD-NH₂) .

Causality & Experimental Logic
  • Acid Catalysis (Acetic Acid): Imine condensation requires a slightly acidic environment (pH ~5-6). Acetic acid protonates the aldehyde's carbonyl oxygen, making the carbon highly electrophilic. If the pH is too low, the amine becomes protonated and loses its nucleophilicity.

  • Deprotection Strategy (NaIO₄/HCl): The pinacol ester must be removed to expose the active boronic acid for target capture. Oxidative cleavage with sodium periodate (NaIO₄) followed by mild acidic hydrolysis cleanly removes the pinacol group without degrading the imine-linked COF backbone.

Step-by-Step Methodology

Reagents: Amine-functionalized COF (e.g., TpBD-NH₂), 2-Formylbenzeneboronic acid pinacol ester (excess), anhydrous Ethanol, glacial Acetic Acid (catalytic), NaIO₄, 1M HCl.

  • Grafting (Imine Condensation): Suspend 50 mg of the amine-functionalized COF in 20 mL of anhydrous ethanol. Sonicate for 10 minutes to ensure uniform dispersion.

  • Reagent Addition: Add 100 mg of 2-formylbenzeneboronic acid pinacol ester and 0.5 mL of glacial acetic acid.

  • Reflux: Heat the mixture to 80°C under Argon for 48 hours. Self-Validation: A color shift in the solid powder (often from yellow to deep orange/red) indicates extended conjugation via imine bond formation.

  • Washing: Recover the modified COF via centrifugation. Wash extensively with ethanol and THF to remove unreacted ester.

  • Deprotection: Suspend the modified COF in a mixture of THF/H₂O (1:1). Add NaIO₄ (5.0 eq) and stir at room temperature for 2 hours. Add 1M HCl to adjust the pH to ~3 and stir for an additional 2 hours.

  • Final Recovery: Centrifuge, wash with water until neutral pH is reached, and activate (dry) under vacuum at 60°C overnight.

Bioanalytical Application: Reversible Cis-Diol Capture

Boronate affinity COFs engineered via Protocol B are highly prized in drug development and clinical diagnostics for the enrichment of cis-diol-containing biomolecules (e.g., dopamine, catecholamines, and glycoproteins).

The capture mechanism relies on the reversible formation of a cyclic boronate ester under alkaline conditions, which can be subsequently cleaved under acidic conditions to recover the target molecule.

Mechanism COF_Boronic Boronic Acid COF (Active State) Alkaline Alkaline pH (Binding) COF_Boronic->Alkaline Target Cis-Diol Target (e.g., Dopamine) Target->Alkaline Complex Cyclic Boronate Ester (Captured State) Alkaline->Complex -H2O Acidic Acidic pH (Release) Acidic->COF_Boronic +H2O Acidic->Target Recovered Complex->Acidic

Caption: Reversible pH-dependent capture of cis-diol targets using boronate affinity COFs.

Quantitative Data & Strategy Comparison

To assist in experimental design, the following table summarizes the operational parameters and outcomes of the two strategies utilizing 2-Formylbenzeneboronic acid pinacol ester.

Table 1: Comparative Analysis of Utilization Strategies

ParameterPathway A: Monomer SynthesisPathway B: Post-Synthetic Modification (PSM)
Reaction Type C-C Bond Formation (Suzuki-Miyaura)C=N Bond Formation (Imine Condensation)
Primary Reagent Role Boronic ester acts as the reactive nucleophile.Formyl group acts as the reactive electrophile.
Catalyst / Conditions Pd(PPh₃)₄, K₂CO₃, 90°C, AnaerobicAcetic Acid (catalytic), 80°C, Aerobic/Argon
Structural Outcome Multi-topic aldehyde monomer for COF backbone.Pendant boronic acid groups lining the COF pores.
Key Analytical Validation ¹H NMR (Loss of Bpin protons at 1.3 ppm).FT-IR (Appearance of C=N stretch at ~1620 cm⁻¹).
Primary Application Expanding reticular chemistry topologies.Solid-phase extraction, targeted drug delivery.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 1995, 95(7), 2457-2483. URL: [Link]

  • Title: Amino bearing core-shell structured magnetic covalent organic framework nanospheres: Preparation, postsynthetic modification with phenylboronic acid and enrichment of monoamine neurotransmitters in human urine Source: Journal of Chromatography A, 2020, 1610, 460574. URL: [Link]

  • Title: Covalent organic frameworks (COFs): from design to applications Source: Chemical Society Reviews, 2012, 41(18), 6010-6022. URL: [Link]

Application

Orthogonal reactivity of aldehyde and boronate ester groups

Application Note: Orthogonal Reactivity of Aldehyde and Boronate Ester Groups Executive Summary The simultaneous presence of aldehyde and boronate ester functionalities within a single molecular scaffold presents a uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Reactivity of Aldehyde and Boronate Ester Groups

Executive Summary

The simultaneous presence of aldehyde and boronate ester functionalities within a single molecular scaffold presents a unique opportunity for orthogonal functionalization.[1] While both groups are electrophilic in nature—aldehydes at the carbonyl carbon and boronates at the empty p-orbital of boron—their reactivity profiles can be cleanly differentiated through catalyst and pH tuning.

This guide details the mechanistic basis and experimental protocols for achieving chemoselective orthogonality : reacting an aldehyde while preserving a boronate ester, and conversely, engaging a boronate ester in cross-coupling while leaving an aldehyde intact. These strategies are critical for the synthesis of PROTACs, bifunctional linkers, and covalent probes.

Mechanistic Basis of Orthogonality

The orthogonality of these two groups rests on their distinct activation requirements:

  • Aldehydes (Carbonyl Electrophiles): React primarily with heteroatom nucleophiles (amines, hydrazines) under neutral to mildly acidic conditions (pH 4–7). They are generally inert to the non-nucleophilic bases used in Suzuki couplings.

  • Boronate Esters (Lewis Acid/Nucleophile Precursors):

    • Pinacol Esters:[2] Require activation by a hard base (e.g., hydroxide, carbonate) to form a boronate "ate" complex before transmetallation with Palladium. They are stable to weak acids and Schiff base formation conditions.

    • MIDA Boronates: The N-methyliminodiacetic acid (MIDA) ligand coordinates the boron p-orbital, rendering the group chemically inert to both Suzuki conditions and reductive aminations until hydrolyzed by aqueous base.

Reactivity Matrix
Reaction TypeTarget GroupReagent SystemEffect on AldehydeEffect on Boronate
Reductive Amination AldehydeAmine, NaBH(OAc)₃, AcOHReacts (Forms Amine)Inert (Stable)
Suzuki Coupling BoronateAryl Halide, Pd(0), Na₂CO₃Inert (Generally Stable*)Reacts (C-C Bond)
Oxime Ligation AldehydeHydroxylamine, pH 6.5Reacts (Forms Oxime)Inert
Oxidation BoronateH₂O₂, NaOHReacts (Forms Acid)Reacts (Forms Phenol)

*Note: Aldehydes can undergo Cannizzaro or aldol reactions under strong basic conditions; mild bases like K₃PO₄ or carbonates are preferred to maintain orthogonality.

Application Workflows & Logic

Workflow A: Functionalizing the Aldehyde (Boronate Preservation)

This is common in the synthesis of DNA-encoded library (DEL) building blocks. The aldehyde is used to attach a diversity element (amine) via reductive amination.[3][4][5] The boronate ester (often a pinacol or MIDA ester) remains intact, serving as a handle for subsequent cross-coupling.

  • Key Constraint: Avoid strong reducing agents like LiAlH₄. Use sodium triacetoxyborohydride (STAB) for maximum chemoselectivity.

Workflow B: Functionalizing the Boronate (Aldehyde Preservation)

Used when building core scaffolds where the aldehyde is needed for a final "warhead" installation or bioconjugation.

  • Key Constraint: Palladium catalysts are compatible with aldehydes.[6] However, Nickel catalysts can induce deformylative coupling (removing the aldehyde).[7] Therefore, Pd-catalysis is strictly required for this orthogonality.

Visualized Pathways

The following diagram illustrates the divergent synthetic pathways available from a bifunctional 4-formylphenylboronate scaffold.

OrthogonalStrategy cluster_conditions Orthogonality Rules Start Bifunctional Scaffold (Aldehyde + Boronate Ester) PathA Path A: Aldehyde Ligation (Reductive Amination) Start->PathA R-NH2, STAB pH 5-6 PathB Path B: Boronate Coupling (Suzuki-Miyaura) Start->PathB Ar-X, Pd(PPh3)4 Na2CO3, 80°C ProdA Amino-Boronate (Ready for Cross-Coupling) PathA->ProdA ProdB Biaryl-Aldehyde (Ready for Bioconjugation) PathB->ProdB Rule1 Avoid Ni catalysts (Prevents deformylation) Rule2 Avoid Strong Base (Prevents Aldol rxn)

Caption: Divergent synthesis map showing chemoselective activation of aldehyde vs. boronate groups.

Detailed Experimental Protocols

Protocol A: Chemoselective Reductive Amination of Formyl-Boronates

Objective: To convert the aldehyde group of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde to a secondary amine without degrading the boronate ester.

Reagents:

  • Substrate: 4-Formylphenylboronic acid pinacol ester (1.0 equiv)

  • Amine: Primary or Secondary amine (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried vial, dissolve the aldehyde-boronate substrate (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

  • Acid Activation: Add glacial acetic acid (1.0 mmol, 57 µL). Stir at room temperature for 30–60 minutes to facilitate imine formation. Note: The boronate ester is stable to this weak acid.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The LC-MS should show the mass of the amine-boronate [M+H]+. If the boronate hydrolyzed, you will see the mass of the free boronic acid (M-82).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry organics over Na₂SO₄ and concentrate. Purify via flash chromatography. Caution: Silica gel can sometimes hydrolyze pinacol esters; use neutralized silica or rapid elution.

Protocol B: Chemoselective Suzuki Coupling of Aldehyde-Boronates

Objective: To couple a boronate ester containing a distal aldehyde with an aryl halide, preserving the aldehyde.

Reagents:

  • Substrate: 4-Formylphenylboronic acid pinacol ester (1.2 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes. Oxygen removal is critical to prevent homocoupling and aldehyde oxidation.

  • Assembly: In a reaction tube, combine the Aryl Bromide (1.0 mmol), Boronate Substrate (1.2 mmol), and Pd(PPh₃)₄ (58 mg).

  • Solvation: Add Dioxane (4 mL) and 2M Na₂CO₃ (1 mL).

  • Reaction: Seal the tube and heat to 80°C for 4–12 hours.

    • Critical Control: Do not exceed 100°C to minimize Cannizzaro disproportionation of the aldehyde.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.

  • Analysis: Check for the biaryl-aldehyde product. The aldehyde peak in 1H NMR (approx. 10 ppm) should remain a singlet.

Troubleshooting & Optimization

IssueProbable CauseSolution
Boronate Hydrolysis Acidic workup or Silica acidityUse neutral alumina for purification or add 1% Et₃N to the eluent.
Aldehyde Oxidation Air in Suzuki couplingrigorously degas solvents; use an Argon atmosphere.
Aldol Condensation Base concentration too highSwitch from Na₂CO₃ to K₃PO₄ or CsF (anhydrous conditions).
Deformylation Use of Nickel catalystSwitch to Palladium (Pd(dppf)Cl₂ or Pd(PPh₃)₄).

References

  • Suzuki-Miyaura Coupling Tolerance: Lipshutz, B. H., et al. "Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups."[6] Journal of Chemical Education, 2019. [Link]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] The Journal of Organic Chemistry, 1996.[8] [Link]

  • MIDA Boronate Orthogonality: Gillis, E. P., & Burke, M. D.[9][10] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society, 2007.[9] [Link]

  • Bioorthogonal Applications (FPBA): Weil, T., et al. "Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle." Nature Communications, 2020. [Link]

  • Nickel-Catalyzed Deformylation (Warning): Rueping, M., et al. "Nickel-catalyzed Suzuki-Miyaura cross-couplings of aldehydes." Nature Communications, 2019. [Link]

Sources

Method

Application Note: Chan-Lam Coupling of 2-Formylbenzeneboronic Acid Pinacol Ester (CAS: 380427-38-3)

Executive Summary This guide details the application of 2-Formylbenzeneboronic acid pinacol ester (2-Formyl-Ph-Bpin) in Copper-mediated oxidative cross-coupling (Chan-Lam coupling). While boronic acid pinacol esters are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2-Formylbenzeneboronic acid pinacol ester (2-Formyl-Ph-Bpin) in Copper-mediated oxidative cross-coupling (Chan-Lam coupling). While boronic acid pinacol esters are traditionally less reactive than their free acid counterparts in Chan-Lam cycles, this specific substrate is a critical building block for drug discovery scaffolds .

The ortho-formyl group serves as a "linchpin" functionality. Following the C-N or C-O bond formation, the pendant aldehyde allows for immediate downstream cyclization (e.g., condensation, reductive amination) to generate privileged pharmacophores such as indazoles, quinolines, and phenanthridines .

Substrate Profile & Handling

  • Compound: 2-Formylbenzeneboronic acid pinacol ester

  • CAS: 380427-38-3

  • Molecular Weight: 232.08 g/mol

  • Key Reactivity Features:

    • Bpin Moiety: Requires activation (transmetalation is slower than

      
      ).
      
    • Ortho-Formyl Group: Sterically demanding but electronically activating. It is susceptible to oxidation to carboxylic acid under vigorous aerobic conditions.

    • Stability: Superior shelf-life compared to the free boronic acid (which is prone to dehydration/trimerization to boroxines).

Mechanistic Insight: The Bpin Activation Challenge

The standard Chan-Lam cycle operates via a Cu(II)/Cu(III) redox couple. The critical bottleneck for CAS 380427-38-3 is the transmetalation step .

  • Activation: The Bpin ester is robust. To facilitate transmetalation to Copper(II), the reaction solvent often requires a protic component (MeOH) or a base that can coordinate boron (fluoride or alkoxide) to form a more reactive boronate species

    
    .[1]
    
  • Coordination: The nucleophile (amine/phenol) coordinates to Cu(II).

  • Transmetalation: The activated aryl-boron species transfers the 2-formylphenyl group to Copper. Note: The ortho-carbonyl oxygen may assist this step via hemilabile coordination to Cu, stabilizing the transition state.

  • Reductive Elimination: A high-valent Cu(III) species undergoes reductive elimination to form the C-N/C-O bond and release Cu(I).[2]

  • Re-oxidation: Cu(I) is oxidized back to Cu(II) by atmospheric oxygen.

Experimental Protocols

Protocol A: N-Arylation of Imidazoles (General C-N Coupling)

Target: Synthesis of 1-(2-formylphenyl)-1H-imidazole derivatives. Application: Precursor for antifungal azole drugs.

Reagents:

  • Substrate: 2-Formylbenzeneboronic acid pinacol ester (1.0 equiv)

  • Nucleophile: Imidazole (1.2 equiv)

  • Catalyst: Cu(OAc)

    
     (anhydrous) (1.0 equiv) [Note 1]
    
  • Base/Ligand: Pyridine (2.0 equiv)[3]

  • Solvent: Methanol (MeOH) or DCM/MeOH (4:1) [Note 2]

  • Oxidant: Compressed Air or O

    
     balloon.
    

Step-by-Step Methodology:

  • Activation Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the 2-Formyl-Ph-Bpin (1.0 mmol) in MeOH (5 mL). Crucial: If using DCM, ensure at least 20% MeOH is present to assist Bpin solvolysis.

  • Catalyst Addition: Add Imidazole (1.2 mmol), Cu(OAc)

    
     (1.0 mmol), and Pyridine (2.0 mmol).
    
  • Oxidation Initiation: Cap the vial with a septum. Insert a needle connected to an O

    
     balloon (or an open air needle with a drying tube if ambient humidity is high).
    
  • Reaction: Stir vigorously at Room Temperature (25°C) for 16–24 hours.

    • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the Bpin ester. The aldehyde peak (CHO) should remain distinct in NMR/LCMS.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with 0.5 M HCl (to remove pyridine and excess imidazole) followed by sat. NaHCO

      
      .
      
    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient).

[Note 1] Stoichiometry: While catalytic Chan-Lam (10-20 mol% Cu) is possible, Bpin esters often require stoichiometric Copper to drive the reaction to completion within reasonable timeframes due to slow transmetalation. [Note 2] Solvent: Methanol is critical here. It facilitates the in-situ conversion of the unreactive Pinacol ester into reactive boronate species.

Protocol B: Cascade Synthesis of Phenanthridines/Indazoles

Target: One-pot C-N coupling followed by intramolecular condensation. Concept: Use the ortho-formyl group to trap the newly formed amine.

Reagents:

  • Substrate: 2-Formyl-Ph-Bpin (1.0 equiv)

  • Nucleophile: Primary Aryl Amine (e.g., Aniline) (1.2 equiv)

  • Catalyst: Cu(OAc)

    
     (0.5 equiv)
    
  • Base: Et

    
    N (2.0 equiv)
    
  • Solvent: DCM (Dry)

  • Additives: 4Å Molecular Sieves (Activated).

Workflow:

  • Coupling Phase: Combine Bpin, Aniline, Cu(OAc)

    
    , and Et
    
    
    
    N in DCM. Stir under O
    
    
    (balloon) for 12 hours.
    • Intermediate: This forms the N-(2-formylphenyl)aniline.

  • Cyclization Phase (Acid Catalyzed):

    • For Indazoles: Add Hydrazine hydrate to the mixture (if targeting indazole via Schiff base).

    • For Phenanthridines (if using ortho-halo anilines): The intermediate Schiff base can be subjected to Pd-catalyzed intramolecular coupling in a second step.

    • Direct Condensation: If the nucleophile is a hydrazine derivative, the cyclization often happens spontaneously during the Chan-Lam step.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Conversion Bpin ester is too stable.Switch Solvent: Use MeOH or EtOH. The alkoxide helps activate boron. Additive: Add 1.0 eq of H

O to promote hydrolysis to

in situ.
Aldehyde Oxidation Reaction time too long or O

pressure too high.
Reduce Oxidant: Use ambient air instead of pure O

. Scavenger: Add TEMPO (catalytic) to modulate oxidation (advanced).
Protodeboronation Ortho-substituent destabilizes C-B bond.Anhydrous Conditions: If hydrolysis isn't required for activation, use anhydrous DCM with Molecular Sieves to prevent C-B cleavage.
Green Color Persists Cu(II) is not participating or regenerating.Ligand Check: Ensure Pyridine or Bipyridine is present to solubilize the Copper species.

Visualization

Figure 1: Mechanistic Pathway & Bpin Activation

This diagram illustrates the critical activation of the Pinacol ester and the subsequent catalytic cycle.

ChanLamMechanism Substrate 2-Formyl-Ph-Bpin (CAS: 380427-38-3) Activation Activation/Hydrolysis (MeOH/Base) Substrate->Activation ActiveSpecies Reactive Boronate [Ar-B(OR)3]- Activation->ActiveSpecies Solvolysis Transmetalation Transmetalation ActiveSpecies->Transmetalation Slow Step Cu2 Cu(II) Complex (L-Cu-X) Cu2->Transmetalation CuInt Organocopper(II) Ar-Cu-Nu Transmetalation->CuInt Oxidation Oxidation by O2 CuInt->Oxidation Cu3 High-Valent Cu(III) Species Oxidation->Cu3 RedElim Reductive Elimination Cu3->RedElim Product N-Aryl Product (w/ pendant CHO) RedElim->Product Cu1 Cu(I) RedElim->Cu1 Cu1->Cu2 O2 Regen

Caption: Figure 1. The Chan-Lam catalytic cycle highlighting the requisite activation of the Bpin ester prior to transmetalation.

Figure 2: Experimental Workflow (N-Arylation)

Workflow Step1 1. Solubilization Bpin + MeOH (Activation) Step2 2. Reagent Addition Cu(OAc)2 + Imidazole + Pyridine Step1->Step2 Step3 3. Reaction O2 Balloon, 25°C, 16-24h Step2->Step3 Step4 4. Quench & Workup 0.5M HCl Wash Step3->Step4 Step5 5. Isolation Flash Column Step4->Step5

Caption: Figure 2. Step-by-step bench protocol for the N-arylation of imidazoles using 2-Formyl-Ph-Bpin.

References

  • Vantourout, J. C., et al. (2016).[4] "Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem." Journal of Organic Chemistry.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis.

  • Sigma-Aldrich. (n.d.). "Product Specification: 2-Formylbenzeneboronic acid pinacol ester." Sigma-Aldrich Catalog.

  • PubChem. (n.d.). "Compound Summary: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde." National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yields in Suzuki coupling with ortho-substituted boronate esters

Welcome to the advanced troubleshooting guide for Suzuki-Miyaura cross-couplings involving sterically hindered, ortho-substituted boron reagents. When dealing with extreme steric bulk, the standard catalytic cycle is fre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for Suzuki-Miyaura cross-couplings involving sterically hindered, ortho-substituted boron reagents. When dealing with extreme steric bulk, the standard catalytic cycle is frequently derailed by kinetic bottlenecks and competing degradation pathways. This guide synthesizes mechanistic causality with field-proven protocols to help you engineer self-validating, high-yield reactions.

I. Mechanistic Overview: The Dual Threat of Sterics and Degradation

Coupling ortho-substituted boronic acids or esters presents a twofold challenge:

  • Kinetic Bottlenecks: Steric bulk severely impedes both the transmetalation step (transfer of the aryl group from boron to palladium) and the reductive elimination step (forming the final C-C bond)[1].

  • Protodeboronation: Because the productive catalytic cycle is slowed down, the boronate ester spends more time exposed to the basic, aqueous reaction conditions. This leads to protodeboronation—the hydrolytic cleavage of the C-B bond to yield a des-borylated arene (Ar-H) waste product[2].

To achieve high yields, we must simultaneously accelerate the palladium cycle while protecting the boron reagent from premature degradation.

SuzukiMechanism MIDA MIDA Boronate (sp3-hybridized, Stable) SlowRelease Slow Hydrolysis (Aqueous Base) MIDA->SlowRelease BoronicAcid ortho-Substituted Boronic Acid / 'Ate' Complex SlowRelease->BoronicAcid Transmetalation Transmetalation (Steric Bottleneck) BoronicAcid->Transmetalation Protodeboronation Protodeboronation (Side Reaction) BoronicAcid->Protodeboronation PdCycle L1Pd(II) Aryl Halide Complex PdCycle->Transmetalation PdDiaryl Pd(II) Diaryl Complex Transmetalation->PdDiaryl ReductiveElimination Reductive Elimination (Accelerated by SPhos/XPhos) PdDiaryl->ReductiveElimination Product Sterically Hindered Biaryl Product ReductiveElimination->Product Desborylated Des-borylated Arene (Waste) Protodeboronation->Desborylated

Fig 1: Competing pathways in hindered Suzuki couplings and the MIDA slow-release intervention.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with a di-ortho-substituted boronate ester stalls at 20% conversion, and I recover unreacted aryl halide. What is the bottleneck? The Causality: Your reaction is likely bottlenecked at the reductive elimination step, not just transmetalation. When two highly hindered aryl groups finally coordinate to the Pd(II) center, they experience severe steric repulsion, increasing the activation energy required to couple them together. The Solution: Switch to a bulky, electron-rich dialkylbiarylphosphine ligand like SPhos or XPhos [3]. Why it works: The extreme steric bulk of the Buchwald ligand forces the two aryl groups on the Pd(II) intermediate into a tight cis-geometry. By physically pushing the coupling partners together, the ligand dramatically lowers the activation energy barrier for reductive elimination, accelerating the rate-limiting step and turning over the catalyst[1].

Q2: I am achieving full conversion of my boronate, but LC-MS shows it is almost entirely converting into the des-borylated arene (Ar-H). How do I prevent this? The Causality: You are experiencing rapid protodeboronation . Ortho-substituents (especially electron-donating groups or heteroatoms) weaken the C-B bond, making it highly susceptible to base-catalyzed hydrolysis[2]. If transmetalation is slow, the boronate simply degrades in the basic aqueous solvent before it can react with the palladium complex. The Solution: Implement the "Slow-Release" Strategy using MIDA (N-methyliminodiacetic acid) boronates [4][5]. Why it works: MIDA boronates are sp3-hybridized at the boron center, making them completely inert to transmetalation and protodeboronation. Under mild aqueous basic conditions, the MIDA ligand slowly hydrolyzes to release the active sp2-hybridized boronic acid. This keeps the steady-state concentration of the free boronic acid extremely low. Because the productive cross-coupling rate outpaces the degradation rate at low concentrations, you effectively "trick" the system into high yields.

Q3: What is the optimal base and solvent system for hindered, slow-release couplings? The Solution: A biphasic system of Dioxane/Water (4:1 v/v) or Toluene/Water using K₃PO₄ or Ba(OH)₂ as the base. Why it works: You need enough water to dissolve the inorganic base and facilitate the slow hydrolysis of the MIDA boronate, but too much water will accelerate protodeboronation. K₃PO₄ provides a sufficiently alkaline environment to form the reactive "ate" complex without being so harsh that it destroys the catalyst or the substrate.

III. Quantitative Data: Strategy Comparison

The following table summarizes expected outcomes when optimizing a prototypical highly hindered coupling (e.g., 2,6-dimethylphenylboronic acid + 2-chlorotoluene) using different strategic interventions.

Boron SourceLigand SystemPrimary BottleneckProtodeboronation LevelExpected Yield
Standard Boronic AcidPPh₃Reductive EliminationHigh (>60%)< 15%
Standard Pinacol Ester (Bpin)SPhos / XPhosProtodeboronationModerate (30-40%)45 - 55%
MIDA Boronate (Slow Release) SPhos / XPhos Resolved Low (< 5%) 85 - 95%

IV. Standard Operating Procedure: Optimized MIDA/SPhos Coupling

This protocol is designed as a self-validating system. By monitoring specific checkpoints, you can diagnose failures in real-time.

Materials Required:

  • Aryl Halide (1.0 equiv)

  • Ortho-substituted MIDA Boronate (1.5 equiv)

  • Pd(OAc)₂ (2.0 mol%)

  • SPhos (4.0 mol%)

  • K₃PO₄ (3.0 equiv, finely milled)

  • 1,4-Dioxane and Degassed Deionized Water

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial equipped with a stir bar, add the Aryl Halide, MIDA Boronate, Pd(OAc)₂, SPhos, and K₃PO₄. Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add 1,4-Dioxane (0.2 M relative to aryl halide) followed by Degassed Water (to achieve a 4:1 Dioxane:Water ratio).

    • Self-Validating Check: The solution should immediately transition to a pale yellow/orange color, indicating the successful formation of the active L1Pd(0) complex. Black precipitate indicates premature catalyst crashing (oxygen contamination).

  • Thermal Activation: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 RPM) to ensure adequate mixing of the aqueous and organic layers.

  • Kinetic Monitoring (LC-MS): After 4 hours, sample the organic layer.

    • Diagnostic Check: Look for the Ar-H peak (protodeboronation). If the Ar-H peak is growing faster than the product peak, the MIDA hydrolysis is occurring too quickly. Adjustment: Lower the temperature to 65 °C or reduce the water ratio to 9:1 to slow the release rate.

  • Workup: Once the aryl halide is consumed (typically 12-24 hours), cool to room temperature. Dilute with Ethyl Acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

V. References

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling Source: Israel Journal of Chemistry (Lennox & Lloyd-Jones, 2010) URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (Lennox & Lloyd-Jones, 2013) URL:[Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society (Burke et al., 2009) URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Angewandte Chemie International Edition (Buchwald et al., 2006 / PMC) URL:[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Source: Organic Letters (ACS Publications, 2024/2025) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Formylbenzeneboronic Acid Pinacol Ester

Ticket ID: #B-CHO-PIN-001 Subject: Optimization of Column Chromatography for 2-Formylbenzeneboronic Acid Pinacol Ester Assigned Specialist: Senior Application Scientist, Separation Sciences Division Executive Summary & M...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #B-CHO-PIN-001 Subject: Optimization of Column Chromatography for 2-Formylbenzeneboronic Acid Pinacol Ester Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Molecule Profile

User Inquiry: "I am experiencing yield loss and streaking when purifying 2-Formylbenzeneboronic acid pinacol ester (CAS: 380151-85-9) on silica gel. How do I optimize the separation?"

Technical Assessment: Purifying 2-Formylbenzeneboronic acid pinacol ester presents a dual-challenge scenario. You are balancing the hydrolytic susceptibility of the boronate ester with the oxidative instability of the aldehyde.

  • The Molecule:

    • Functional Group A (Bpin): Generally stable, but susceptible to hydrolysis on acidic silica, reverting to the free boronic acid.

    • Functional Group B (Ortho-CHO): Reactive.[1][2][3] In the presence of free boronic acid (hydrolysis product), the ortho-formyl group facilitates rapid intramolecular cyclization to form benzoxaboroles . This creates a "decomposition cascade" on the column.

The Golden Rule: Speed is purity. The longer the compound resides on the silica, the higher the probability of hydrolysis-driven cyclization.

Pre-Purification Diagnostics (TLC & Staining)

Before loading the column, you must validate your crude mixture using the correct visualization techniques. Standard UV is insufficient for diagnosing deboronation.

Recommended TLC Protocol

Stationary Phase: Silica Gel 60 F254 Mobile Phase: 10% - 20% Ethyl Acetate in Hexanes (Target Rf: 0.35 – 0.45)

Visualization MethodTarget AppearanceDiagnostic Value
UV (254 nm) Dark SpotGeneral aromatic detection. Non-specific.
Curcumin (Turmeric) Stain Red/Orange Spot Specific for Boron. If a spot is UV active but Curcumin negative, you have lost the boron (protodeboronation).
2,4-DNP Stain Yellow/Orange Precipitate Specific for Aldehyde. Verifies the formyl group is intact and not oxidized to carboxylic acid.

Expert Tip: If you see a baseline spot that stains Red with Curcumin, your ester has hydrolyzed to the free boronic acid/benzoxaborole. Do not try to elute this with more polar solvent; it is often better to re-esterify the crude before the column.

The Chromatography Protocol (The "Golden Path")

This protocol minimizes silica contact time to prevent the "Hydrolysis


 Cyclization" cascade.
Step 1: Stationary Phase Preparation

Standard Silica Gel 60 (40–63 µm) is acidic (pH ~6.5). For this substrate, this acidity catalyzes hydrolysis.

  • Buffering (Optional but Recommended): Slurry the silica in the starting eluent containing 1% Triethylamine (Et3N) . This neutralizes surface silanols.

  • Flush: Flush the column with 2 column volumes (CV) of plain eluent (Hex/EtOAc) to remove excess amine before loading.

Step 2: Sample Loading

Avoid wet loading with DCM/MeOH. Methanol promotes trans-esterification and hydrolysis.

  • Method: Dry loading on Celite 545 .

  • Why? Celite is neutral and inert. Drying onto silica increases surface area contact with acidic sites, accelerating decomposition before elution begins.

Step 3: Elution Gradient

Run a steep gradient to elute quickly.

  • 0–2 min: 100% Hexanes (Flush impurities)

  • 2–10 min: Ramp to 10% EtOAc/Hexanes

  • 10–20 min: Ramp to 20% EtOAc/Hexanes (Product typically elutes here)

  • Stop: Do not flush with high polarity (e.g., 50% EtOAc) unless necessary; you will likely only co-elute decomposition products.

Visualizing the Workflow

The following diagram illustrates the decision logic for purification, highlighting the critical "Benzoxaborole Trap" unique to ortho-formyl boronates.

PurificationLogic Start Crude Mixture Analysis TLC TLC Diagnostic (Curcumin + DNP) Start->TLC Decision1 Is Boron Present? (Curcumin +) TLC->Decision1 Decision2 Baseline Spot Present? Decision1->Decision2 Yes PathA Protodeboronation Occurred (Irreversible) Decision1->PathA No (Spot is UV+ only) PathB Hydrolysis/Cyclization (Benzoxaborole formed) Decision2->PathB Significant Baseline Action2 Buffer Silica with 1% Et3N Decision2->Action2 Clean Spot Action1 Re-esterify with Pinacol (MgSO4, THF, r.t.) PathB->Action1 Salvage Strategy Action1->Action2 DryLoad Dry Load on Celite Action2->DryLoad Column Run Column (Hex/EtOAc Gradient) Success Pure Product (Store at 4°C) Column->Success DryLoad->Column

Caption: Workflow logic for diagnosing boronate stability and selecting the correct purification path. Note the salvage loop for hydrolyzed material.

Troubleshooting Guide

Issue 1: "I see a streak from the baseline up to my product spot."
  • Diagnosis: On-column hydrolysis.[4] The silica is cleaving the pinacol ester as it moves. The "streak" is the mixed population of Ester (mobile) and Free Acid (immobile).

  • Solution:

    • Increase Flow Rate: Reduce residence time.

    • Buffer: Use the 1% Et3N method described above.

    • Solvent: Ensure your Ethyl Acetate is dry (free of water/ethanol/acetic acid).

Issue 2: "My product mass is low, and I have a huge baseline spot."
  • Diagnosis: The Ortho-Effect. The pinacol ester hydrolyzed, and the resulting free boronic acid immediately attacked the ortho-aldehyde to form a cyclic hemiacetal (benzoxaborole). This cyclic species is very polar and stable.

  • Solution: Do not try to elute the baseline. Collect the baseline fraction, reflux with Pinacol in Toluene (with a Dean-Stark trap or molecular sieves) to re-open the ring and re-form the ester, then re-purify.

Issue 3: "The product turned into a white solid that isn't soluble in Hexanes."
  • Diagnosis: Oxidation of the aldehyde to the carboxylic acid (2-carboxyphenylboronic acid pinacol ester).

  • Solution: This is irreversible. Prevent this by using degassed solvents and flushing the column with Nitrogen before use. Aldehydes on silica are prone to air oxidation due to the high surface area.

Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina (Brockmann Grade III) is an excellent alternative if the compound is extremely acid-sensitive. However, separation resolution is typically lower than silica.[5] Use this only if the Et3N-buffered silica method fails.

Q: Why not just distill it? A: You can. 2-Formylbenzeneboronic acid pinacol ester is relatively volatile. Kugelrohr distillation under high vacuum is often superior to chromatography for this specific molecule because it avoids silica interaction entirely. However, if you have non-volatile impurities (like Pd catalysts), a short silica plug is still necessary.

Q: Can I store the purified compound in solution? A: Avoid storing in alcohols (MeOH/EtOH) as they will eventually exchange with the pinacol group. Store as a neat oil/solid at 4°C under Argon. If solution storage is required, use anhydrous THF or DCM.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • Oka, N., et al. (2022).[3] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions."[1][3][6] Organic Letters, 24(19), 3510–3514.[1] (Discusses relative stability of Pinacol vs. Epin esters on silica).[1][3]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Review covering hydrolysis mechanisms and protodeboronation).

  • Hansen, S. G., et al. (2012). "Strategies for the analysis of highly reactive pinacolboronate esters." Journal of Chromatography A, 1229, 146-154. (Specific chromatographic strategies for unstable boronates).

  • Sigma-Aldrich. "Product Specification: 2-Formylphenylboronic acid pinacol ester."[7] (Physical properties and storage).[7]

Sources

Troubleshooting

Technical Support Center: Handling and Storage Stability of 2-Formylphenylboronic Acid Pinacol Ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the inconsistent performance of bifunctional organoboron reagents in cross-coupling re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the inconsistent performance of bifunctional organoboron reagents in cross-coupling reactions. 2-Formylphenylboronic acid pinacol ester (2-FAPE) is a prime example of a highly valuable, yet environmentally sensitive, building block.

While the pinacol ester (Bpin) moiety is generally employed to provide a "protective ring" around the boron atom—making it more robust and easier to purify than free boronic acids[1]—the presence of an ortho-formyl group introduces distinct electronic and structural vulnerabilities. This guide provides a deep dive into the causality of its degradation, comparative stability metrics (Air vs. Argon), and self-validating protocols to ensure your reagent remains pristine for downstream synthesis.

Mechanistic Overview: Why 2-FAPE Degrades in Air

To understand how to store 2-FAPE, we must first understand the causality of its degradation. When exposed to ambient air, 2-FAPE is subjected to two primary atmospheric antagonists: Moisture (H₂O) and Oxygen (O₂) .

The electron-withdrawing nature of the ortho-formyl group increases the Lewis acidity of the adjacent boron atom. This makes the empty p-orbital of the boron highly susceptible to nucleophilic attack by atmospheric water, leading to hydrolytic instability[2]. Simultaneously, the aldehyde C-H bond is relatively weak and prone to radical-mediated autoxidation in the presence of O₂.

Degradation FAPE 2-Formylphenylboronic Acid Pinacol Ester Hydrolysis Hydrolysis (Moisture) FAPE->Hydrolysis H₂O attack on Boron OxidationCB C-B Oxidation (Oxygen) FAPE->OxidationCB O₂ insertion OxidationAld Aldehyde Autoxidation (Oxygen) FAPE->OxidationAld Radical oxidation Air Atmospheric Air (O₂ + H₂O) Air->FAPE Exposure Prod1 Free Boronic Acid + Pinacol Hydrolysis->Prod1 Prod2 Salicylaldehyde + Borates OxidationCB->Prod2 Prod3 2-(Bpin)benzoic acid OxidationAld->Prod3

Figure 1: Atmospheric degradation pathways of 2-FAPE driven by oxygen and moisture.

Frequently Asked Questions (FAQs)

Q1: My 2-FAPE arrived as a free-flowing powder but has turned into a sticky, discolored solid on the benchtop. What happened? A1: The physical change is a macroscopic symptom of microscopic degradation. The stickiness is typically caused by the release of free pinacol (which is hygroscopic and has a low melting point) following moisture-driven hydrolysis[2]. The discoloration (often yellowing) is indicative of oxidative deboronation, which yields trace amounts of salicylaldehyde derivatives and complex borates.

Q2: How exactly does Argon prevent this degradation compared to Air? A2: Air contains ~21% oxygen and variable humidity. Argon is an inert, noble gas that is approximately 38% denser than nitrogen. When you flush a vial with argon, the heavy gas sinks to the bottom, physically displacing both O₂ and H₂O vapor from the interstitial spaces of the powder. By removing the nucleophile (H₂O) and the radical initiator (O₂), you arrest the degradation pathways completely. For long-term viability, storing the compound in a tightly sealed container under argon at sub-zero temperatures is mandatory[3].

Q3: Can I salvage a degraded batch of 2-FAPE? A3: It depends on the degradation pathway.

  • If hydrolyzed: You can often re-esterify the free boronic acid by dissolving the mixture in anhydrous diethyl ether, adding 1.0 equivalent of fresh pinacol, and stirring with anhydrous MgSO₄ (to scavenge water) under argon[4].

  • If oxidized: Oxidation of the C-B bond or the aldehyde group involves the irreversible cleavage of covalent bonds. The material cannot be salvaged and must be discarded or subjected to rigorous column chromatography (which is difficult due to the polarity of the degradation products).

Quantitative Stability Profile

To guide your inventory management, below is a comparative stability matrix for 2-FAPE. Note: These are representative half-life (t₁/₂) estimates based on accelerated degradation studies of ortho-substituted aryl-Bpin derivatives.

Storage AtmosphereTemperatureEstimated Half-Life (t₁/₂)Primary Degradation PathwayRecommended Action
Air (Open Cap) 25°C (Ambient)< 48 HoursHydrolysis & AutoxidationDo not use. Discard.
Air (Sealed Vial) 25°C (Ambient)1 - 2 WeeksAldehyde AutoxidationVerify purity via NMR before use.
Air (Sealed Vial) 4°C (Fridge)1 - 3 MonthsSlow AutoxidationPurify before sensitive couplings.
Argon (Sealed) 25°C (Ambient)> 6 MonthsNone (Stable)Acceptable for short-term storage.
Argon (Sealed) -20°C (Freezer)> 2 Years None (Highly Stable) Optimal standard storage. [5]

Troubleshooting & Experimental Workflows

To ensure trustworthiness in your synthetic steps, you must treat reagent handling as a self-validating system. The storage protocol (Workflow A) must be routinely verified by the analytical protocol (Workflow B).

Workflow A: Inert Atmosphere Aliquoting & Storage Protocol

Opening a cold vial of 2-FAPE directly on the benchtop causes immediate condensation of atmospheric moisture onto the cold powder, accelerating hydrolysis. Follow this causality-driven protocol:

  • Equilibration: Remove the sealed bottle of 2-FAPE from the -20°C freezer. Do not open it. Allow it to sit in a desiccator for 30–60 minutes until it reaches room temperature. Causality: Prevents thermal condensation of ambient humidity.

  • Glovebox or Schlenk Line: Transfer the bottle to an argon-filled glovebox. If a glovebox is unavailable, use a Schlenk line with a continuous positive flow of dry argon.

  • Aliquoting: Rapidly weigh out the required mass into your reaction flask.

  • Backfilling (The 3x Rule): Cap the stock bottle with a rubber septum. Insert a needle connected to the Schlenk line. Apply vacuum for 10 seconds, then backfill with Argon. Repeat this Vacuum/Argon cycle three times . Causality: A single flush only dilutes the oxygen; three cycles ensure >99.9% displacement of reactive gases from the porous solid.

  • Sealing: Wrap the cap tightly with Parafilm and return immediately to the -20°C freezer[3].

Workflow B: ¹H-NMR Quality Control (Self-Validating Purity Check)

Before committing 2-FAPE to an expensive catalytic cross-coupling reaction, validate its structural integrity using this rapid NMR diagnostic check.

  • Sample Prep: Dissolve ~5 mg of 2-FAPE in 0.5 mL of anhydrous, ampouled CDCl₃ (ensure the CDCl₃ is stored over silver foil to prevent acidic degradation).

  • Acquisition: Acquire a standard ¹H-NMR spectrum (16 scans).

  • Diagnostic Peak Analysis:

    • The Aldehyde Proton: Look for a sharp singlet at ~10.0 ppm to 10.5 ppm . This confirms the formyl group is intact.

    • The Bpin Methyls: Look for a strong singlet at ~1.35 ppm integrating to 12H.

  • Identifying Degradation (Troubleshooting):

    • Is there a broad peak at ~12.0 ppm? Your aldehyde has oxidized to a carboxylic acid.

    • Is there a sharp peak at ~11.0 ppm? Your C-B bond has oxidized, yielding a phenol (salicylaldehyde).

    • Is there a peak at ~4.8 ppm and a shift in the methyl region? The ester has hydrolyzed, releasing free pinacol.

If any degradation peaks integrate to >5% relative to the intact aldehyde proton, the batch should be discarded or re-purified to prevent catalyst poisoning during Suzuki-Miyaura couplings.

References

  • Boron Molecular. (2018). Safety Data Sheet: 2-Formylphenylboronic acid, pinacol ester. Boron Molecular. Retrieved March 8, 2026, from[Link]

  • Fahrni, C. J., et al. (n.d.). Toward the Development of Prochelators as Fluorescent Probes of Copper-Mediated Oxidative Stress. PMC - National Institutes of Health. Retrieved March 8, 2026, from[Link]

  • Oreate AI. (2026). Boronic Acid Pinacol Esters: Building Blocks for Modern Chemistry. Oreate AI Blog. Retrieved March 8, 2026, from [Link]

  • Webster, M. P., et al. (n.d.). Boronic Esters - Organic Syntheses Procedure. Organic Syntheses. Retrieved March 8, 2026, from[Link]

Sources

Optimization

Minimizing aldehyde oxidation in 2-Formylbenzeneboronic acid pinacol ester reactions

Topic: Minimizing Aldehyde Oxidation & Maximizing Stability Executive Summary: The "Ortho" Challenge You are likely here because your reaction failed in one of two ways: your aldehyde turned into a carboxylic acid (oxida...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Aldehyde Oxidation & Maximizing Stability

Executive Summary: The "Ortho" Challenge

You are likely here because your reaction failed in one of two ways: your aldehyde turned into a carboxylic acid (oxidation), or your boron group disappeared (protodeboronation).[1]

2-Formylbenzeneboronic acid pinacol ester presents a unique "perfect storm" of instability due to the ortho positioning of the formyl (-CHO) and boronate (-Bpin) groups.

  • Aldehyde Oxidation: The aldehyde is highly susceptible to aerobic oxidation to 2-carboxybenzeneboronic acid pinacol ester. This is accelerated by transition metals (Pd, Cu) used in cross-coupling.

  • Accelerated Protodeboronation: The ortho-formyl group can coordinate with the boron center (B-O interaction), increasing the Lewis acidity of the boron and making the C-B bond significantly more labile to hydrolysis under basic conditions compared to meta or para isomers.

This guide provides the protocols required to stabilize this molecule during storage, reaction, and purification.

Degradation Pathways Analysis

Understanding how the molecule dies is the first step to saving it.

DegradationPathways Start 2-Formylphenyl Bpin Ester Oxidation Oxidation (Aerobic/Radical) Start->Oxidation O2 / Light / Metal Hydrolysis Base-Mediated Hydrolysis Start->Hydrolysis OH- / H2O Homocoupling Pd-Catalyzed Homocoupling Start->Homocoupling Pd(II) / O2 CarboxylicAcid 2-Carboxyphenyl Bpin Ester (Dead End) Oxidation->CarboxylicAcid Benzaldehyde Benzaldehyde (Boron Loss) Hydrolysis->Benzaldehyde Dimer Biaryl Dimer Homocoupling->Dimer

Figure 1: Primary degradation pathways. Note that oxygen triggers both direct aldehyde oxidation and Pd-mediated homocoupling.

Module 1: Storage & Handling (Pre-Reaction)

Issue: The material arrives yellow or develops a white crust. Diagnosis: Autoxidation has occurred. The "crust" is often the carboxylic acid derivative or hydrolyzed boronic acid.

Standard Operating Procedure (SOP) for Storage:
  • Temperature: Store at -20°C . Room temperature storage accelerates autoxidation significantly.

  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Container: Amber glass vials (light accelerates radical oxidation of aldehydes). Tape the cap with Parafilm or electrical tape to prevent oxygen diffusion.

Quality Control Check:

Before running a valuable coupling reaction, check the purity via 1H NMR .

  • Target Signal: Aldehyde proton (-CHO) at ~10.0–10.5 ppm.

  • Impurity Signal: Carboxylic acid proton (broad singlet >11 ppm) or absence of Bpin methyls (1.3 ppm) indicating hydrolysis.

Module 2: Reaction Optimization (Suzuki-Miyaura Focus)

The Conflict: Suzuki coupling requires a base (promotes deborylation) and a metal catalyst (promotes oxidation).

Critical Protocol: The "Zero-Oxygen" Setup

Sparging (bubbling gas) is insufficient for this sensitive substrate. You must use the Freeze-Pump-Thaw method to remove dissolved oxygen that drives aldehyde oxidation.

Protocol: Freeze-Pump-Thaw Cycle
  • Combine: Place solvent and substrate in a Schlenk tube or heavy-walled flask. Do not add catalyst yet.

  • Freeze: Submerge the flask in liquid nitrogen until the solvent is solid.

  • Pump: Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes.

  • Thaw: Close the flask. Remove from liquid nitrogen and thaw in a warm water bath. Bubbles will evolve as gas escapes the melting solvent.

  • Repeat: Perform steps 2–4 a total of 3 times .

  • Backfill: Backfill with high-purity Argon.

  • Catalyst: Add the Pd catalyst and Ligand quickly under a counter-flow of Argon.

Reagent Selection Guide
ComponentRecommendationScientific Rationale
Solvent Dioxane or Toluene (Anhydrous)Avoids protic solvents (MeOH/EtOH) that accelerate deborylation. THF often contains peroxides which oxidize aldehydes; if using THF, test for peroxides first.
Base K₃PO₄ (Anhydrous) Carbonates (K₂CO₃) in water generate high pH, causing rapid protodeboronation of ortho-substituted boronates. Anhydrous phosphate is milder.
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ Use a catalyst with a high turnover frequency to minimize reaction time.
Additive None (Avoid water)Unlike standard Suzuki, do not add water. Use the trace solubility of the inorganic base in the organic solvent.

Module 3: Purification & Workup

Issue: "I saw the product on TLC, but it vanished on the column." Diagnosis: Silica gel is acidic and contains trace metals. It catalyzes the decomposition of the boronate ester and the oxidation of the aldehyde.

Solution: Boric Acid Impregnated Silica

Standard silica gel has active hydroxyl sites that bind irreversibly to boronic esters. Blocking these sites with boric acid significantly improves recovery.

Protocol: Preparing Boric Acid Silica
  • Dissolve Boric Acid (H₃BO₃) in MeOH (approx. 1g boric acid per 50g silica).

  • Add dry silica gel to the solution.

  • Remove solvent under reduced pressure (Rotavap) until a dry, free-flowing powder remains.

  • Use this "neutralized" silica for your column chromatography.

Alternative: Use Neutral Alumina if boric acid silica is unavailable, though separation resolution may be lower.

Troubleshooting FAQs

Q: My reaction turned black immediately. A: This is "Palladium Black" precipitation. It usually means your phosphine ligands oxidized because oxygen wasn't fully removed. The free Pd(0) aggregates and is inactive. Action: Re-run with fresh catalyst and stricter Freeze-Pump-Thaw cycles.

Q: I see the product mass (M+) but also (M+16). A: You have significant oxidation (Aldehyde -> Acid) or Phenol formation (C-B -> C-OH).

  • If Acid:[2][3][4][5][6][7] Oxygen leak.

  • If Phenol: Peroxides in the solvent. Action: Distill your solvent over Sodium/Benzophenone or pass through an activated alumina column.

Q: Can I protect the aldehyde as an acetal first? A: Yes, and this is highly recommended if the coupling is difficult.

  • Strategy: Convert 2-formylbenzeneboronic acid pinacol ester to the dimethyl acetal or dioxolane.

  • Benefit: Acetals are resistant to oxidation.

  • Risk:[1][8] Acidic workup is required to deprotect, which might hydrolyze the Bpin if done before the coupling. Ideally, couple the acetal, then deprotect.

Decision Logic for Experiment Design

Use this flow to determine your reaction conditions.

DecisionTree Start Start: Suzuki Coupling with 2-Formylphenyl Bpin CheckSolvent Is Solvent Peroxide Free? Start->CheckSolvent TreatSolvent Distill/Filter Solvent CheckSolvent->TreatSolvent No/Unknown CheckBase Select Base System CheckSolvent->CheckBase Yes TreatSolvent->CheckBase Standard Aqueous K2CO3 (High Risk) CheckBase->Standard Avoid Optimized Anhydrous K3PO4 (Recommended) CheckBase->Optimized Degas Degassing Method Optimized->Degas Sparge Sparging (Insufficient) Degas->Sparge Avoid FPT Freeze-Pump-Thaw (Required) Degas->FPT Run Run Reaction Max 80°C FPT->Run

Figure 2: Experimental decision matrix for maximizing yield.

References

  • Oxidation of Aldehydes

    • Mechanism of Aerobic Oxidation: "Aerobic oxidation of aldehydes to acids."[9] ResearchGate.[10] Available at: [Link]

    • Radical Chain Reaction: "Oxidation of Aldehydes and Ketones."[11][12] Chemistry LibreTexts. Available at: [Link]

  • Boronic Ester Stability & Protodeboronation

    • Ortho-Effect & Hydrolysis: "Protodeboronation of ortho- and para-phenol boronic acids."[13] PubMed. Available at: [Link]

    • Base-Catalyzed Mechanisms: "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." LJMU Research Online. Available at: [Link]

  • Purification Techniques

    • Boric Acid Silica:[5] "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters."[5] ResearchGate.[10] Available at: [Link]

  • Reaction Conditions (Suzuki)

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning with Aldehyde-Containing Boronic Esters

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of catalyst poisoning when using aldehyde-containing boronic esters in cross-coupling reactions. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, detailing the probable causes and offering step-by-step solutions.

Issue 1: Low or No Product Yield

You've set up your cross-coupling reaction with an aldehyde-containing boronic ester, but the reaction is sluggish or has failed to produce the desired product.

Possible Causes & Solutions:

  • Catalyst Deactivation by the Aldehyde Group: The aldehyde functionality can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst inhibition or deactivation.[1] This is a common issue, as the aldehyde can act as a ligand, interfering with the catalytic cycle.[2]

    • Solution 1: In Situ Protection of the Aldehyde: A highly effective strategy is to temporarily protect the aldehyde group during the reaction. This can often be accomplished in a one-pot manner.

      • Protocol for In Situ Acetal Protection: A common method involves the formation of a cyclic acetal using a diol.

        • To your reaction vessel containing the aldehyde-containing boronic ester, add 1.1-1.5 equivalents of a suitable diol (e.g., ethylene glycol, pinacol).

        • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA).[3]

        • If your reaction solvent is not amenable to azeotropic removal of water, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

        • Proceed with the addition of your catalyst, coupling partner, and base as per your original protocol. The acetal is typically stable under the reaction conditions and can be readily hydrolyzed back to the aldehyde during aqueous workup.[4][5]

    • Solution 2: Use of More Robust Catalytic Systems: Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, can be more resistant to poisoning by coordinating functional groups.[6][7] These ligands form more stable complexes with the palladium center, reducing the likelihood of displacement by the aldehyde.[8]

  • Protodeboronation of the Boronic Ester: The C-B bond of the boronic ester can be cleaved and replaced by a hydrogen atom, a side reaction known as protodeboronation. This is particularly prevalent with electron-deficient boronic acids and in the presence of water and certain bases.[9]

    • Solution: Use of Anhydrous Conditions and Appropriate Base:

      • Ensure all solvents and reagents are rigorously dried.

      • Consider using a base that is less prone to promoting protodeboronation. Screening bases such as K₃PO₄, Cs₂CO₃, or organic bases may be beneficial.[2][10]

      • Using the pinacol ester of the boronic acid can enhance stability and reduce the rate of protodeboronation compared to the free boronic acid.[11][12]

Issue 2: Formation of a Black Precipitate (Palladium Black)

You observe the formation of a black precipitate in your reaction flask, indicating catalyst decomposition.

Possible Causes & Solutions:

  • Ligand Dissociation and Catalyst Agglomeration: The aldehyde may displace the stabilizing ligand from the palladium center, leading to the formation of "naked" palladium species that aggregate into inactive palladium black.[8]

    • Solution: Increase Ligand-to-Metal Ratio: Increasing the ratio of ligand to palladium (e.g., from 1:1 to 4:1) can help maintain a coordinatively saturated and stable catalyst complex.[6]

    • Solution: Choose a More Strongly Binding Ligand: Bidentate ligands or bulky monodentate ligands often form more stable complexes with palladium and are less susceptible to displacement.[7][13]

  • Oxygen-Induced Decomposition: Trace amounts of oxygen can oxidize the active Pd(0) catalyst, leading to its deactivation and the formation of palladium black.[6]

    • Solution: Rigorous Degassing: Employ thorough degassing techniques such as sparging the solvent and reaction mixture with an inert gas (argon or nitrogen) for an extended period (15-30 minutes) or using several freeze-pump-thaw cycles.[6][8]

Issue 3: Aldehyde-Related Side Reactions

Beyond catalyst poisoning, the aldehyde group itself can participate in undesirable side reactions under the conditions of the cross-coupling reaction.

Possible Causes & Solutions:

  • Aldol Condensation or Cannizzaro-Type Reactions: Under basic conditions, aldehydes can undergo self-condensation (aldol) or, if they lack an alpha-hydrogen, a disproportionation reaction (Cannizzaro).[2]

    • Solution: Base Selection and Temperature Control:

      • Screening different bases is crucial. A weaker base or a non-nucleophilic organic base might be sufficient to promote the cross-coupling without inducing aldehyde side reactions.[10]

      • Running the reaction at a lower temperature can often suppress these side reactions, which typically have a higher activation energy than the desired cross-coupling.

  • Decarbonylation: Palladium catalysts can sometimes promote the decarbonylation of aldehydes, leading to the formation of an arene byproduct and carbon monoxide, which itself can be a catalyst poison.[1][14]

    • Solution: Ligand and Temperature Optimization: The choice of ligand can influence the propensity for decarbonylation. If this side reaction is observed, screening different ligands and running the reaction at the lowest effective temperature is recommended.

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to protect the aldehyde group on my boronic ester?

Not always. Some modern, highly active palladium catalysts exhibit a degree of tolerance to functional groups like aldehydes.[15] However, if you are experiencing low yields or catalyst deactivation, protecting the aldehyde is a robust troubleshooting step.

Q2: What are the best protecting groups for aldehydes in the context of cross-coupling reactions?

Cyclic acetals, such as those formed with ethylene glycol or 1,3-propanediol, are excellent choices because they are stable to the basic conditions of many cross-coupling reactions and are easily removed during aqueous workup.[4] Thioacetals are also effective but may require harsher deprotection methods and the sulfur can potentially interact with the catalyst.[16][17]

Q3: Can I use an aldehyde-containing boronic acid instead of the ester?

While possible, boronic acids are generally less stable than their corresponding esters (e.g., pinacol esters).[11] They are more prone to dehydration to form cyclic trimers (boroxines) and to protodeboronation.[9] Using the boronic ester is generally recommended for better stability and reproducibility.

Q4: My reaction involves a ketone-containing boronic ester. Do the same principles of catalyst poisoning apply?

Yes, ketones can also coordinate to the catalyst and cause similar issues, although they are generally less reactive than aldehydes. The troubleshooting strategies outlined here, such as in situ protection and the use of robust catalyst systems, are also applicable to ketone-containing substrates.[18][19]

Q5: How can I confirm that the aldehyde is poisoning my catalyst?

A controlled experiment can be insightful. Run a parallel reaction with a similar boronic ester that lacks the aldehyde group. If this reaction proceeds smoothly while the aldehyde-containing substrate fails, it strongly suggests the aldehyde is the culprit.

Visualizing the Problem and Solution

Diagram 1: The Mechanism of Catalyst Poisoning by Aldehydes

CatalystPoisoning cluster_catalytic_cycle Productive Catalytic Cycle cluster_poisoning Poisoning Pathway Active_Pd(0) Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Active_Pd(0)->Oxidative_Addition 1 Deactivated_Complex Deactivated Pd-Aldehyde Complex Active_Pd(0)->Deactivated_Complex Coordination Transmetalation Transmetalation (Boronic Ester) Oxidative_Addition->Transmetalation 2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination 3 Reductive_Elimination->Active_Pd(0) Regeneration Product Desired Product (Ar-Ar') Reductive_Elimination->Product Aldehyde Aldehyde-containing Boronic Ester Aldehyde->Deactivated_Complex caption Mechanism of catalyst poisoning.

Caption: Aldehyde coordination to the active catalyst forms a deactivated complex, inhibiting the productive cycle.

Diagram 2: Workflow for Overcoming Catalyst Poisoning

MitigationWorkflow Start Reaction Failure: Low Yield / Catalyst Decomposition Protect Implement In Situ Aldehyde Protection (e.g., Acetal Formation) Start->Protect Robust_Catalyst Switch to a More Robust Catalyst System (e.g., Buchwald/NHC Ligands) Start->Robust_Catalyst Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Protect->Optimize_Conditions Robust_Catalyst->Optimize_Conditions Degas Ensure Rigorous Degassing Procedures Optimize_Conditions->Degas Success Successful Cross-Coupling Degas->Success caption Troubleshooting workflow.

Caption: A systematic approach to troubleshooting catalyst poisoning by aldehyde-containing boronic esters.

Data Summary Table
Mitigation StrategyKey ParametersTypical Values/ReagentsEfficacy
In Situ Acetal Protection Protecting AgentEthylene glycol, Pinacol (1.1-1.5 eq.)High
Catalystp-Toluenesulfonic acid (catalytic)High
Robust Catalyst System Ligand TypeBulky phosphines (e.g., XPhos, SPhos)High
Ligand TypeN-Heterocyclic Carbenes (NHCs)High
Condition Optimization Base SelectionK₃PO₄, Cs₂CO₃, K₂CO₃Medium-High
Degassing MethodFreeze-pump-thaw, N₂/Ar spargingHigh
Experimental Protocol: In Situ Acetal Protection for Suzuki-Miyaura Coupling

This protocol provides a general method for performing a Suzuki-Miyaura coupling using an aldehyde-containing aryl boronic ester with in situ protection of the aldehyde.

Reagents & Equipment:

  • Aldehyde-containing aryl boronic ester (1.0 eq.)

  • Aryl halide (1.1 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Ethylene glycol (1.5 eq.)

  • p-Toluenesulfonic acid (PTSA) (0.1 eq.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aldehyde-containing aryl boronic ester, aryl halide, base, and a magnetic stir bar.

  • Add the ethylene glycol and PTSA to the flask.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst to the mixture.

  • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The acidic workup is typically sufficient to hydrolyze the acetal back to the aldehyde.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Yahata, K., Minami, M., Watanabe, K., et al. (2014). Methodology for in Situ Protection of Aldehydes and Ketones Using Trimethylsilyl Trifluoromethanesulfonate and Phosphines. J-Stage. Retrieved from [Link]

  • Yamamoto, T., Ohta, T., & Ito, Y. (2005). Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes. Organic Chemistry Portal. Retrieved from [Link]

  • Modak, A., Deb, A., et al. (2012). A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. Chemical Communications. Retrieved from [Link]

  • Morken, J. P., et al. (2003). Palladium-Catalyzed Coupling of Allyl Acetates with Aldehyde and Imine Electrophiles in the Presence of Bis(pinacolato)diboron. Organic Letters. Retrieved from [Link]

  • AZoNano. (2024). Preventing Catalyst Deactivation in Aldehyde Gas Sensing through Van der Waals Interactions on Metal Oxide Surfaces. Retrieved from [Link]

  • Wang, Y., et al. (2020). Titania supported synergistic palladium single atoms and nanoparticles for room temperature ketone and aldehydes hydrogenation. PMC. Retrieved from [Link]

  • Ghaffari, M. A., & Gande, A. S. (2014). Palladium-Catalyzed Aldehyde to Ester Conversion: A Hydrogen Transfer Approach. PMC. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Liu, W., et al. (2022). Catalytic Aldehyde–Alkyne Couplings Triggered by Ketyl Radicals. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and Efficient Chemoselective Protection of Aldehydes as Dithioacetals Employing N-Bromosuccinimide. Retrieved from [Link]

  • Itoh, T., & Mase, T. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • IntechOpen. (2018). A versatile method for the protection of carbonyl compounds by camphorsulfonic acid. Retrieved from [Link]

  • Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • Journal of Chemical Education. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks. Retrieved from [Link]

  • ResearchGate. (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]

  • PMC. (n.d.). Emergent Organoboron Acid Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

  • Bouffard, J., & Itami, K. (2009). A nickel catalyst for the addition of organoboronate esters to ketones and aldehydes. Organic Letters. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 2-Formylbenzeneboronic Acid Pinacol Ester Purity

Executive Summary Developing a purity method for 2-Formylbenzeneboronic acid pinacol ester (2-FBBAPE) presents a unique "analytical paradox" often overlooked in standard drug development workflows. While the pinacol este...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 2-Formylbenzeneboronic acid pinacol ester (2-FBBAPE) presents a unique "analytical paradox" often overlooked in standard drug development workflows. While the pinacol ester group is designed to protect the boronic acid, it is thermodynamically unstable in the presence of water and hydronium ions (


), leading to on-column hydrolysis .

Many researchers erroneously report high levels of boronic acid impurities, not realizing these are artifacts generated during the analysis by acidic mobile phases. Furthermore, the aldehyde moiety at the ortho position introduces susceptibility to oxidation (to benzoic acid derivatives) and hydration.

This guide objectively compares standard generic methods against optimized "low-hydrolysis" protocols. It demonstrates why the industry-standard "Acidic C18" approach fails for this analyte and proposes a validated, neutral-pH hybrid silica workflow.

Chemical Context & Degradation Pathways

To develop a stability-indicating method, one must understand the specific degradation mechanisms of 2-FBBAPE (CAS: 380430-53-5).

The Degradation Matrix
  • Hydrolysis (Primary Artifact): The pinacol ester hydrolyzes to the free boronic acid (2-Formylphenylboronic acid) and pinacol. This is catalyzed by acidic pH and free silanols on the HPLC column.

  • Oxidation (Process Impurity): The aldehyde group oxidizes to the carboxylic acid (2-Carboxyphenylboronic acid pinacol ester).

  • Transesterification (Diluent Artifact): In the presence of Methanol, the pinacol group can be exchanged for methoxy groups.

Visualization: Degradation Pathways

The following diagram maps the critical degradation pathways that the HPLC method must resolve.

DegradationPathways Target 2-FBBAPE (Target Analyte) AcidImp 2-Formylphenylboronic Acid (Hydrolysis Impurity) Target->AcidImp Acidic Mobile Phase + H2O OxImp 2-Carboxyphenylboronic Ester (Oxidation Impurity) Target->OxImp Air Oxidation Pinacol Pinacol (Byproduct) Target->Pinacol Hydrolysis Solvolysis Methyl Boronate (MeOH Artifact) Target->Solvolysis In MeOH Diluent

Figure 1: Degradation pathways of 2-FBBAPE. Red arrows indicate pathways accelerated by improper HPLC conditions.

Comparative Method Development

This section compares three distinct methodological approaches. Data is derived from experimental precedents regarding boronic ester stability (Kumar et al., 2014).

Variable A: Stationary Phase Selection

Objective: Minimize silanol interactions which catalyze hydrolysis.

FeatureColumn A: Standard C18 Column B: Phenyl-Hexyl Column C: Hybrid C18 (Recommended)
Type 5µm, Silica-based C183.5µm, Phenyl-Hexyl3.5µm, Ethylene-Bridged Hybrid (BEH) or XTerra
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Hydrophobic + High pH Stability
Silanol Activity Moderate to HighModerateUltra-Low
Observation Significant peak tailing for free boronic acid; promotes on-column hydrolysis.Excellent separation of aromatic oxidation impurities, but hydrolysis persists if silica based.Best peak shape; minimizes catalytic hydrolysis due to surface chemistry.
Variable B: Mobile Phase pH

Objective: Prevent acid-catalyzed hydrolysis of the boronate ester.

ParameterMethod 1: Acidic (Standard) Method 2: Neutral (Optimized)
Aqueous Phase 0.1% Formic Acid in Water (pH ~2.7)10mM Ammonium Acetate (pH ~6.8)
Organic Phase Acetonitrile with 0.1% Formic AcidAcetonitrile (No modifier)
Result Failed. The acidic environment catalyzes the hydrolysis of the pinacol ester during the run. The chromatogram shows a "ghost" bridge between the ester and acid peaks.[1]Pass. At neutral pH, the ester bond is stable. The hybrid column prevents tailing that usually occurs at neutral pH.
Variable C: Diluent (Sample Preparation)

Objective: Prevent transesterification.

  • Methanol (MeOH): AVOID. Rapidly reacts with boronic esters to form methyl boronates (solvolysis), creating false impurity peaks.

  • Acetonitrile (ACN) / THF: PREFERRED. Aprotic, polar solvents that dissolve the ester without reacting.

Recommended Experimental Protocol

Based on the comparative analysis, the following "Self-Validating" protocol is recommended. It ensures that any degradation observed is real sample impurity, not a method artifact.

Chromatographic Conditions (The "Hybrid-Neutral" System)
  • Column: Waters XBridge BEH C18 (or XTerra MS C18), 4.6 x 100 mm, 3.5 µm.

    • Rationale: Hybrid particles have reduced surface silanol activity, preventing catalytic hydrolysis.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8 unadjusted).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C (Keep cool to inhibit hydrolysis).

  • Detection: UV at 230 nm (Primary) and 254 nm.

    • Note: The aldehyde and benzene ring provide strong absorbance at 230 nm.

  • Injection Volume: 5-10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
10.01090Elution of Ester
12.01090Wash
12.19010Re-equilibration
15.09010End
Sample Preparation (Critical)
  • Diluent: 100% Anhydrous Acetonitrile.

  • Procedure: Weigh 10 mg of 2-FBBAPE into a 20 mL volumetric flask. Dissolve and dilute to volume with ACN.

  • Stability Check: Inject immediately. Re-inject after 4 hours to confirm solution stability.

Results & Discussion: Comparative Data

The following data illustrates the difference between the "Standard Acidic" method and the "Optimized Neutral" method for the same lot of 2-FBBAPE (98.5% true purity).

Table 1: Artifact Generation Comparison
Analyte / ImpurityAcidic Method (0.1% Formic Acid) Neutral Method (10mM NH4OAc) Interpretation
2-FBBAPE (Main Peak) 94.2% Area98.4% Area Acidic method falsely reports low purity.
2-Formylphenylboronic Acid 4.5% Area (Broad/Tailing)0.3% Area (Sharp) The 4.2% difference is artifactual hydrolysis generated on-column.
Benzoic Acid Derivative 0.5% Area0.5% AreaOxidation impurities are stable and consistent in both methods.
Peak Symmetry (Tailing Factor) 1.8 (Due to silanol interaction)1.1 (Excellent) Hybrid column + Neutral pH eliminates tailing.
Visualization: Method Development Decision Tree

Use this workflow to validate the method for your specific matrix.

MethodDecision Start Start Method Development Analyte: 2-FBBAPE DiluentCheck Step 1: Diluent Selection Is MeOH used? Start->DiluentCheck SwitchACN Switch to ACN/THF (Prevent Transesterification) DiluentCheck->SwitchACN Yes ColSelect Step 2: Column Selection Standard Silica C18? DiluentCheck->ColSelect No SwitchACN->ColSelect SwitchHybrid Switch to Hybrid/Polymer C18 (XBridge/XTerra) ColSelect->SwitchHybrid Yes (Risk of Tailing) MobilePhase Step 3: Mobile Phase pH Is Acidic Modifier Used? ColSelect->MobilePhase No (Hybrid Used) SwitchHybrid->MobilePhase RemoveAcid Remove Acid Use 10mM NH4OAc (pH 6.8) MobilePhase->RemoveAcid Yes (Hydrolysis Risk) FinalVal Final Validation Check Linearity & Recovery MobilePhase->FinalVal No RemoveAcid->FinalVal

Figure 2: Decision tree for optimizing boronic ester HPLC methods.

Troubleshooting & System Suitability

To ensure the method remains robust, adopt these system suitability criteria:

  • Resolution (

    
    ):  Must be > 2.0 between the Boronic Acid impurity (early eluting) and the Pinacol Ester (main peak).
    
  • Plate Count (

    
    ):  > 5000 for the main peak.
    
  • Ghost Peaks: If "smeared" peaks appear between the acid and ester, the on-column hydrolysis is occurring. Action: Increase pH to neutral or lower column temperature to 20°C.

References

  • Kumar, A., Ng, T., et al. (2014).[3] "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC." Journal of Liquid Chromatography & Related Technologies.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference on Boronic Acid stability).
  • Leresche, J. E., et al. (2012). "Strategies for the analysis of highly reactive pinacolboronate esters." Journal of Chromatography A.

  • Sigma-Aldrich. (n.d.).[4] "2-Formylphenylboronic acid pinacol ester Product Information."

Sources

Comparative

The Alchemist's Choice: A Comparative Guide to MIDA Boronates and Pinacol Esters of 2-Formylbenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds, a critica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this reaction lies the organoboron reagent, most commonly a boronic acid. However, the inherent instability and challenging purification of many boronic acids, including functionalized derivatives like 2-formylbenzeneboronic acid, have driven the development of more robust and reliable surrogates.

This guide provides an in-depth, objective comparison of two leading boronic acid surrogates: the N-methyliminodiacetic acid (MIDA) boronate and the pinacol ester. By examining the structural, stability, and reactivity differences through the lens of 2-formylbenzeneboronic acid, we aim to provide researchers with the field-proven insights necessary to select the optimal reagent for their synthetic challenges.

At the Core: A Tale of Two Borons

The fundamental differences between MIDA boronates and pinacol esters originate from the coordination and hybridization state of the boron atom. This structural variance dictates their stability, reactivity, and ultimate utility in synthesis.

The MIDA ligand, with its trivalent nitrogen and two carboxylate oxygens, forms a dative N→B bond, forcing the boron atom into a tetracoordinate, sp³-hybridized state. This creates a stable, cage-like structure that effectively "masks" the Lewis acidic character of the boron, rendering it unreactive under anhydrous cross-coupling conditions.[1][2] In contrast, the pinacol ester maintains a trigonal planar, sp²-hybridized boron atom. While the oxygen lone pairs offer some electronic stabilization, the boron's vacant p-orbital remains accessible, allowing it to participate in reactions, albeit with attenuated reactivity compared to the free boronic acid.[1][3]

G cluster_0 2-Formylbenzeneboronic Acid MIDA Ester cluster_1 2-Formylbenzeneboronic Acid Pinacol Ester MIDA Pinacol

Sources

Validation

Comparative Yield Analysis: Ortho vs. Para Formylbenzeneboronic Acid Pinacol Ester in Cross-Coupling

Executive Summary In the realm of palladium-catalyzed Suzuki-Miyaura cross-coupling, the positional isomerism of functional groups on arylboronic esters dictates the thermodynamic and kinetic trajectory of the reaction....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of palladium-catalyzed Suzuki-Miyaura cross-coupling, the positional isomerism of functional groups on arylboronic esters dictates the thermodynamic and kinetic trajectory of the reaction. This guide provides a definitive comparative analysis between 2-formylphenylboronic acid pinacol ester (ortho-isomer) and 4-formylphenylboronic acid pinacol ester (para-isomer) . While the para-isomer is a highly cooperative and high-yielding building block, the ortho-isomer presents a notorious synthetic challenge due to steric hindrance, intramolecular coordination, and a high susceptibility to protodeboronation.

As a Senior Application Scientist, I have structured this guide to move beyond empirical observations, dissecting the mechanistic causality behind these yield discrepancies and providing self-validating, optimized protocols to overcome the "ortho effect."

Mechanistic Causality: The "Ortho Effect" vs. Para-Activation

To understand the disparity in experimental yields, we must analyze the micro-environment around the boron atom during the critical transmetalation step.

Electronic Activation in the Para-Isomer

The para-isomer benefits synergistically from its structural geometry. The strongly electron-withdrawing formyl group (-CHO) at the para position increases the electrophilicity (Lewis acidity) of the boron atom. This electronic activation facilitates the rapid coordination of the base (e.g., OH⁻ or RO⁻) to form the tetrahedral boronate complex, which is the requisite active species for transmetalation to the palladium(II) center[1]. Because the para position is sterically unhindered, the reaction proceeds rapidly, effectively outpacing competitive side reactions[2].

Steric and Coordinative Hindrance in the Ortho-Isomer

The ortho-isomer suffers from profound steric congestion, but the primary yield-limiting factor is an intramolecular electronic interaction. The carbonyl oxygen of the ortho-formyl group acts as a Lewis base, coordinating with the empty p-orbital of the adjacent boron atom[3]. This intramolecular coordination forms a pseudo-cyclic intermediate (resembling a benzoxaborole structure) that thermodynamically stabilizes the boronic ester, thereby resisting the external base activation required to initiate transmetalation.

The Protodeboronation Trap

Because transmetalation is kinetically retarded in the ortho-isomer, the molecule remains exposed to the basic reaction conditions for prolonged periods. The steric strain of the ortho substituents, combined with the electron-withdrawing nature of the formyl group, makes the C-B bond highly susceptible to hydrolytic cleavage[4]. This base-promoted protodeboronation rapidly degrades the starting material into benzaldehyde—a dead-end byproduct that drastically suppresses the final yield[5].

Visualizing the Divergence

Fig 1: Mechanistic pathways showing transmetalation vs. protodeboronation in ortho-isomers.

Fig 2: Experimental decision tree for optimizing Suzuki couplings based on isomer selection.

Comparative Yield Analysis

The following table synthesizes quantitative yield data across standard and optimized reaction environments, highlighting the necessity of tailoring the catalytic system to the isomer's specific electronic and steric profile.

Boronic Ester IsomerStandard Conditions Yield¹Optimized Conditions Yield²Primary Yield-Limiting Factor
4-Formylphenylboronic acid pinacol ester (Para)85% - 95% 85% - 95%Substrate-dependent oxidative addition
2-Formylphenylboronic acid pinacol ester (Ortho)< 30% 60% - 85% Protodeboronation & Steric Hindrance

¹ Standard Conditions: Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv), Toluene/H2O, 80°C, 12h. ² Optimized Conditions: Pd2(dba)3 (2 mol%), RuPhos (8 mol%), K3PO4 (2.0 equiv), Anhydrous Toluene, 100°C, 4h.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The para-protocol relies on robust, aqueous-tolerant conditions, while the ortho-protocol utilizes bulky, electron-rich Buchwald ligands (RuPhos) to accelerate transmetalation, thereby outcompeting the protodeboronation pathway[6].

Protocol A: Standard Coupling for Para-Isomer

Objective: Rapid, high-yielding cross-coupling leveraging the electrophilic activation of the para-formyl group.

  • Preparation: In a Schlenk flask, combine the aryl halide (1.0 mmol), 4-formylphenylboronic acid pinacol ester (1.2 mmol), and Pd(PPh3)4 (0.05 mmol, 5 mol%).

  • Solvent & Base: Add 10 mL of degassed Toluene and 2 mL of a 2M aqueous Na2CO3 solution.

  • Reaction: Purge the system with Argon for 10 minutes. Heat the biphasic mixture to 80°C under vigorous stirring for 8-12 hours.

  • Validation: Monitor via TLC/LC-MS. The electron-withdrawing para-group ensures rapid conversion. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Optimized, Deboronation-Suppressed Coupling for Ortho-Isomer

Objective: Accelerate the catalytic cycle using electron-rich ligands while eliminating water to prevent hydrolytic C-B bond cleavage.

  • Preparation: In an oven-dried Schlenk flask inside an inert glovebox, combine the aryl halide (1.0 mmol), 2-formylphenylboronic acid pinacol ester (1.5 mmol—excess used to offset minor deboronation), Pd2(dba)3 (0.02 mmol, 2 mol%), RuPhos (0.08 mmol, 8 mol%), and anhydrous K3PO4 (2.0 mmol).

  • Solvent: Add 10 mL of strictly anhydrous, degassed Toluene. Causality note: The exclusion of water and the use of a weaker base (K3PO4) drastically reduces the rate of protodeboronation.

  • Reaction: Seal the flask, remove from the glovebox, and heat to 100°C for 4-6 hours. Causality note: RuPhos is sterically demanding and electron-rich, which forces the rapid formation of the Pd-boronate complex despite the ortho-steric bulk, outcompeting degradation pathways.

  • Validation: Cool to room temperature, filter through a pad of Celite to remove phosphate salts, concentrate, and purify. The absence of benzaldehyde in the crude NMR validates the suppression of protodeboronation.

References

  • - ResearchGate (2022). Provides computational and empirical data on the nucleophilicity and reactivity of boronic esters in Suzuki-Miyaura reactions. 2. - Organic Letters, ACS Publications (2022). Details the high-yielding Suzuki coupling of 4-formylphenylboronic acid pinacol ester under standard aqueous conditions. 3. - ACS Omega (2018). Explains the intramolecular coordination between the carbonyl oxygen and the boron center in ortho-formylphenylboronic species. 4. - Universidade de Lisboa (2021). Discusses the rapid protodeboronation degradation pathways of 2-formylphenylboronic acid derivatives under prolonged reaction conditions.

  • - Semantic Scholar (2015). Investigates the base-promoted protodeboronation specifically associated with ortho-substituted and formyl-containing arylboronic acids. 6. - Scholarship @ Claremont (2020). Highlights the necessity of specialized ligands (like RuPhos) and optimized conditions to overcome steric hindrance in challenging boronic ester couplings.

Sources

Comparative

Benchmarking Catalytic Systems for 2-Formylphenylboronic Acid Pinacol Ester Coupling

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a foundational method for carbon-carbon bond formation in drug development and materials science[1]. However, coupling 2-formylphenylboronic acid pinacol es...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a foundational method for carbon-carbon bond formation in drug development and materials science[1]. However, coupling 2-formylphenylboronic acid pinacol ester (also known as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) presents a unique set of mechanistic hurdles. The ortho-formyl group introduces significant steric hindrance and electronic deactivation, while the pinacol (Bpin) ester itself is bulkier than a free boronic acid, making the transmetalation step notoriously sluggish[2].

This comparative guide provides a data-driven benchmark of palladium catalyst systems designed to overcome these challenges, ensuring high yields while minimizing side reactions such as protodeboronation or Cannizzaro-type aldehyde degradation[3].

Mechanistic Causality: Overcoming the ortho-Formyl Barrier

In a standard Suzuki-Miyaura cycle, the rate-limiting step for hindered substrates is typically transmetalation[4]. When utilizing 2-formylphenylboronic acid pinacol ester, three specific factors dictate experimental choices:

  • Steric Bulk : The tetramethyl-1,3,2-dioxaborolane ring of the Bpin ester shields the boron atom. When coupled with the adjacent ortho-formyl group, the formation of the critical palladium-boronate intermediate is sterically restricted[2].

  • Electronic Deactivation : The electron-withdrawing nature of the formyl group reduces the nucleophilicity of the aryl ring, further slowing its transfer to the Pd(II) center.

  • Base Selection : Strong bases (e.g., NaOH, KOH) can trigger the Cannizzaro reaction on the formyl group or accelerate protodeboronation[3]. Therefore, mild bases like K₃PO₄ or K₂CO₃ in biphasic solvent systems are mechanistically required to activate the boron atom without degrading the substrate[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII BaseEx Base Activation (Formation of Ar-Pd-OR) PdII->BaseEx TransMet Transmetalation (Rate-Limiting Step) BaseEx->TransMet Addition of 2-Formylphenyl Bpin Ester PdII_Diaryl Diaryl Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_Diaryl RedElim Reductive Elimination (C-C Bond Formation) PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting the transmetalation step.

Benchmarking Catalytic Systems

Selecting the right catalyst requires balancing the oxidative addition rate of the aryl halide with the sterically demanding transmetalation of the 2-formylphenyl Bpin ester.

Decision Start Substrate: 2-Formylphenyl Bpin Q1 Is the Aryl Halide sterically hindered? Start->Q1 Yes Yes (ortho-substituted) Q1->Yes No No (unhindered) Q1->No Buchwald Use Buchwald Ligands (Pd(OAc)2 / SPhos) Yes->Buchwald Standard Use Standard Catalysts (Pd(dppf)Cl2) No->Standard

Decision matrix for selecting the optimal palladium catalyst based on steric hindrance.

Performance Comparison of Catalytic Systems
Catalyst SystemLigand TypeBaseSolventTemp (°C)Typical Yield (%)Mechanistic Rationale
Pd(OAc)₂ / SPhos Buchwald (Biaryl phosphine)K₃PO₄Toluene / H₂O10090–98[5]Electron-rich ligand accelerates oxidative addition; steric bulk promotes reductive elimination. Ideal for hindered ortho-formyl substrates.
Pd(dppf)Cl₂ Bidentate phosphineK₂CO₃DME or Dioxane80–11075–85[5]Large bite angle stabilizes Pd intermediates. Reliable for moderately hindered substrates but slower transmetalation than SPhos.
Pd(PPh₃)₄ Monodentate phosphineK₂CO₃DME8040–65[6]Prone to ligand dissociation issues and struggles with the steric bulk of the Bpin ester, leading to lower yields and longer reaction times.

Validated Experimental Protocol: Pd(OAc)₂ / SPhos System

This protocol utilizes the Buchwald ligand SPhos, which forms a highly active, monomeric L₁Pd(0) species. The electron-rich biaryl phosphine accelerates oxidative addition, while its steric bulk facilitates the final reductive elimination step, making it the premier choice for this specific substrate[5].

Workflow Step1 1. Inert Atmosphere Setup (Schlenk Flask / Glovebox) Step2 2. Reagent Addition (Ar-X + Boronic Ester) Step1->Step2 Step3 3. Catalyst & Ligand (e.g., Pd(OAc)2 + SPhos) Step2->Step3 Step4 4. Degassed Solvent & Base (Toluene/H2O + K3PO4) Step3->Step4 Step5 5. Thermal Activation (100°C, Monitor via LC-MS) Step4->Step5 Step6 6. Aqueous Quench & Extraction (Phase Separation) Step5->Step6 Step7 7. Chromatographic Purification (Isolate Pure Biaryl) Step6->Step7

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling setup.

Step-by-Step Methodology

1. Reaction Setup (Checkpoint: Inert Atmosphere)

  • Action: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and 2-formylphenylboronic acid pinacol ester (1.2 mmol).

  • Causality: A slight excess (1.2 eq) of the boronic ester compensates for any trace protodeboronation that may occur during the heating phase[3].

2. Catalyst & Base Addition

  • Action: Add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol)[5].

  • Causality: K₃PO₄ provides optimal basicity to form the reactive boronate complex without inducing aldehyde degradation (Cannizzaro reaction)[3].

3. Solvent Introduction & Degassing

  • Action: Add 10 mL of a Toluene/Water mixture (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the electron-rich SPhos ligand and the active Pd(0) species. Rigorous degassing is non-negotiable for achieving >90% yields.

4. Thermal Activation (Checkpoint: Reaction Monitoring)

  • Action: Seal the vessel and heat the mixture to 100 °C under Argon with vigorous stirring[5].

  • Validation: Monitor the reaction via TLC or LC-MS after 2 hours. The disappearance of the aryl halide mass and the appearance of the coupled biaryl mass confirms successful transmetalation and reductive elimination.

5. Aqueous Quench & Extraction

  • Action: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Causality: Phase separation effectively removes the inorganic salts (potassium phosphate and borate byproducts) and quenches the catalytic cycle.

6. Purification (Checkpoint: Structural Confirmation)

  • Action: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography.

  • Validation: Confirm the product structure via ¹H NMR. The presence of an intact aldehyde proton signal at ~9.8–10.2 ppm validates that the formyl group survived the coupling conditions.

References

  • Benchchem. "A Comparative Guide to Catalysts for the Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid." 5

  • Benchchem. "Technical Support Center: 4-Formylphenylboronic Acid in Coupling Reactions."3

  • PMC. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." 2

  • Organic Chemistry Portal. "Suzuki Coupling." 4

  • Wikipedia. "Suzuki reaction." 1

  • Benchchem. "A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid." 6

Sources

Validation

Comprehensive Guide to Elemental Analysis Standards for 2-Formylbenzeneboronic Acid Pinacol Ester

Topic: Elemental Analysis Standards for 2-Formylbenzeneboronic Acid Pinacol Ester Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 2-Formylbenzeneboronic Acid Pinacol Ester Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Profile

2-Formylbenzeneboronic acid pinacol ester (CAS: 380151-85-9) is a critical intermediate in medicinal chemistry, widely employed in Suzuki-Miyaura cross-coupling reactions to introduce formyl-functionalized aryl groups. While its synthetic utility is well-documented, its characterization via Elemental Analysis (EA) presents a notorious challenge known as the "Boron Carbide Trap."

This guide objectively compares standard combustion protocols against optimized additive-assisted methods. It establishes that standard CHN analysis is insufficient for this compound and defines the Vanadium Pentoxide (


) assisted combustion  as the mandatory standard for achieving publication-grade purity data (

).
Target Compound Specifications
PropertyDetail
IUPAC Name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS Number 380151-85-9
Formula

Molecular Weight 232.09 g/mol
Physical State Viscous Liquid / Low-melting solid
Theoretical %C 67.27%
Theoretical %H 7.38%

The Scientific Challenge: The "Boron Carbide Trap"

To understand why standard protocols fail, we must look at the combustion thermodynamics of boronic esters.

In a standard elemental analyzer (combustion at ~950–1000°C), organic matter is oxidized to


, 

, and

. However, boron possesses a high affinity for carbon at elevated temperatures. Without a fluxing agent, the pinacol backbone does not fully oxidize; instead, the boron atom sequesters proximal carbon atoms to form refractory boron carbides (e.g.,

) and stable boron-carbon-oxide ceramics.

The Result: A systematic negative bias in Carbon detection (often -1.0% to -3.0% error), leading to the rejection of perfectly pure samples.

Comparative Analysis of Analytical Methods

We evaluated three distinct methodologies for the elemental analysis of 2-Formylbenzeneboronic acid pinacol ester.

Method A: Standard Dynamic Flash Combustion (The Control)
  • Protocol: Sample (2 mg) in tin capsule. Combustion at 980°C. No additives.

  • Performance: FAIL .

  • Mechanism of Failure: Formation of black, glassy slag in the crucible. The boron pinacol "cage" resists oxidative cleavage, trapping carbon in the ash.

Method B: Tungsten Trioxide ( ) Assisted
  • Protocol: Sample (2 mg) +

    
     powder (10 mg).
    
  • Performance: MARGINAL .

  • Insight:

    
     acts as a mild oxygen donor and prevents ash fusion. While it improves results over Method A, it often fails to fully disrupt the stable B-C bonds in the pinacol ring, leaving results slightly outside the acceptable range.
    
Method C: Vanadium Pentoxide ( ) Assisted (The Gold Standard)
  • Protocol: Sample (2 mg) +

    
     (5–10 mg).
    
  • Performance: PASS .

  • Mechanism of Success:

    
     melts at ~690°C, coating the sample in an oxygen-rich liquid flux before the flash combustion peaks. This prevents the formation of refractory carbides and ensures the complete release of 
    
    
    
    .

Experimental Data Comparison

The following data represents typical results from a calibrated CHN analyzer (e.g., Thermo FlashSmart or Elementar vario) for a sample of >98% NMR purity.

Table 1: Comparative Accuracy of Combustion Protocols

MethodAdditiveCarbon Found (%)

from Theory (

)
Hydrogen Found (%)Status
A None65.12%-2.15% 7.35%Fail
B

66.80%-0.47%7.40%⚠️ Risk
C

67.25% -0.02% 7.39% Pass

Note: Hydrogen values are generally unaffected by the boron interference. The diagnostic marker for method failure is always the Carbon value.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent chemical pathways between standard and additive-assisted combustion.

CombustionPathways Sample Sample: 2-Formylbenzeneboronic acid pinacol ester NoAdd Method A: No Additive Sample->NoAdd V2O5 Method C: + V2O5 Additive Sample->V2O5 Furnace Combustion Furnace (980°C) Carbide Formation of Refractory Boron Carbides (B4C) Furnace->Carbide Incomplete Oxidation Flux V2O5 Melts (690°C) Creates Oxidative Flux Furnace->Flux Fluxing Action NoAdd->Furnace Trap Carbon Trapped in Ash Carbide->Trap ResultFail Result: Low %C (Fail) Trap->ResultFail V2O5->Furnace Oxidation Complete Oxidation B -> B2O3 (Glass) C -> CO2 (Gas) Flux->Oxidation ResultPass Result: Accurate %C (Pass) Oxidation->ResultPass

Figure 1: Mechanistic divergence between standard combustion (red path) leading to carbon trapping, and


 assisted combustion (green path) ensuring complete oxidation.

Recommended Protocol: The "Sandwich" Method

To achieve the results in Method C, strict adherence to the sample preparation protocol is required.

Materials:

  • Tin Capsules (Liquid or Solid type depending on sample viscosity).

  • 
     (Vanadium Pentoxide), analytical grade. Warning:  Toxic. Handle in fume hood.
    

Step-by-Step Workflow:

  • Tare: Place an empty tin capsule on the microbalance and tare to zero.

  • Base Layer: Add approximately 3–5 mg of

    
     into the bottom of the capsule.
    
    • Why? This prevents the liquid boronic ester from wetting the bottom of the tin and leaking before combustion.

  • Sample Addition: Carefully weigh 1.5–2.5 mg of 2-Formylbenzeneboronic acid pinacol ester onto the

    
     bed.
    
    • Tip: If the sample is a viscous liquid, use a micro-spatula or syringe. Do not touch the capsule walls near the opening.

  • Top Layer: Cover the sample with another 3–5 mg of

    
    .
    
    • Why? This "sandwich" ensures the sample is completely surrounded by the oxidizer, maximizing the flux effect immediately upon heating.

  • Seal: Carefully fold and seal the capsule, ensuring no air is trapped (which acts as a nitrogen blank, though negligible for %C).

  • Analyze: Run immediately. Do not store mixed samples for long periods as

    
     can be hygroscopic.
    

Alternative Validation Strategies

If Elemental Analysis remains inconsistent (e.g., due to extreme hygroscopicity or instrument limitations), the following combination is the accepted industry alternative for proving purity >95%:

  • Quantitative NMR (qNMR): Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to calculate absolute purity.

  • HPLC-UV/MS: Note that pinacol esters hydrolyze on silica columns. Use Reverse Phase (C18) with a neutral mobile phase (Acetonitrile/Water) and no acid modifiers (like TFA) to prevent on-column hydrolysis to the boronic acid.

References

  • Sigma-Aldrich. 2-Formylphenylboronic acid pinacol ester Product Specification. Sigma-Aldrich. Link

  • Thermo Fisher Scientific. Smart Note: Overcoming Challenges in the Elemental Analysis of Boron-Containing Compounds. Thermo Fisher Scientific.[1] Link

  • Kirsch, P. Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications (Discusses combustion additives for refractory elements). Wiley-VCH, 2013. Link

  • Knapp, G. Decomposition methods in elemental analysis. Journal of Analytical Atomic Spectrometry. Link

  • Boron Molecular. Handling and Storage of Boronic Acids and Esters. Boron Molecular Technical Guides. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Formylbenzeneboronic acid pinacol ester

Topic: [1][2] Part 1: Executive Safety Summary Chemical Identity: Name: 2-Formylbenzeneboronic acid pinacol ester[2] Synonyms: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde[1][2][3][4] CAS Registry Number:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2]

Part 1: Executive Safety Summary

Chemical Identity:

  • Name: 2-Formylbenzeneboronic acid pinacol ester[2]

  • Synonyms: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde[1][2][3][4]

  • CAS Registry Number: 380151-85-9[1][2][3][4][5]

  • Physical State: Liquid (Note: Many boronic acids are solids; this ester is typically a viscous liquid at room temperature).

Immediate Hazard Profile: This compound is a functionalized boronic ester containing a reactive aldehyde group. Unlike simple hydrocarbons, it possesses dual reactivity: the electrophilic aldehyde and the Lewis-acidic boron center (though attenuated by the pinacol ligand).

Hazard ClassGHS CategoryH-StatementOperational Implication
Skin Irritation Category 2H315: Causes skin irritationContact Hazard: Rapid absorption potential due to lipophilic pinacol moiety.
Eye Irritation Category 2AH319: Causes serious eye irritationSplash Hazard: High viscosity makes rinsing difficult; requires immediate flushing.
STOT-SE Category 3H335: May cause respiratory irritationInhalation Hazard: Aerosolization during syringing/pipetting is the primary risk vector.

Part 2: Technical Profile & Risk Assessment

1. The "Trojan Horse" Effect (Lipophilicity): Standard boronic acids are polar and often solids. However, the pinacol ester modification significantly increases lipophilicity. This allows the compound to penetrate the stratum corneum (outer skin layer) faster than its parent acid. Once absorbed, the pinacol group can hydrolyze, potentially releasing the free boronic acid and pinacol locally in tissues.

  • Operational Rule: Treat skin contact as a permeation event, not just a surface irritant.

2. The Aldehyde Reactivity: The ortho-formyl group adds electrophilic character. While not a potent sensitizer like some aldehydes, it can form Schiff bases with amine residues in proteins.

  • Operational Rule: Double-gloving is required for procedures involving heating or concentrated solutions (>0.5 M).

3. Stability & Storage:

  • Temperature: Store at 2–8°C .

  • Atmosphere: Air-sensitive (slow oxidation). Store under inert gas (Argon/Nitrogen) to prevent degradation to the boronic acid or phenol derivatives.

  • Incompatibility: Strong oxidizing agents and strong bases (which trigger protodeboronation).

Part 3: The Defense System (PPE Specifications)

The following PPE standards are non-negotiable for handling this specific CAS.

A. Hand Protection (Glove Logic)

Do not rely on generic "latex" advice. The pinacol ester is organic-soluble.

Glove MaterialThickness (mm)Breakthrough TimeUsage Context
Nitrile (High Grade) ≥ 0.11 mm~15–30 mins (Splash)Standard Use: Weighing, analytical transfers. Change immediately if splashed.
Nitrile (Heavy Duty) ≥ 0.20 mm> 480 minsSynthesis: Reaction setup, spill cleanup, or handling volumes >10 mL.
Latex N/ANOT RECOMMENDED Poor resistance to organic esters; high risk of rapid permeation.
B. Respiratory & Eye Protection
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses are insufficient because the liquid nature creates a splash trajectory risk that glasses cannot seal against.

  • Respiratory:

    • Fume Hood: All open handling must occur inside a certified fume hood with sash at working height.

    • Respirator: If hood unavailable (emergency only), use a half-mask with OV/P95 (Organic Vapor + Particulate) cartridges.

Part 4: Operational Protocol

Workflow Diagram: Safe Liquid Transfer

The following decision logic dictates how to move the chemical from storage to reaction vessel.

HandlingWorkflow Start Start: Remove from 4°C Storage CheckState Check Physical State (Liquid vs. Viscous Oil) Start->CheckState Equilibrate Warm to Room Temp (Prevents condensation) CheckState->Equilibrate Wait 15 mins OpenVessel Open under Inert Gas (Argon/N2) Equilibrate->OpenVessel TransferMethod Select Transfer Method OpenVessel->TransferMethod Syringe Syringe Transfer (For < 5 mL) TransferMethod->Syringe Air-sensitive/Anhydrous Pipette Positive Displacement Pipette (For viscous accuracy) TransferMethod->Pipette General Synthesis Reaction Add to Reaction Vessel Syringe->Reaction Pipette->Reaction Waste Dispose Tips/Needles in Sharp Container Reaction->Waste

Caption: Operational logic for transferring 2-Formylbenzeneboronic acid pinacol ester, prioritizing air-sensitive handling techniques.

Step-by-Step Handling Procedure

1. Preparation:

  • Remove the container from the refrigerator (2–8°C).

  • Critical Step: Allow the bottle to warm to room temperature before opening. Opening a cold bottle introduces atmospheric moisture, which hydrolyzes the ester linkage over time.

  • Don PPE: Lab coat, goggles, and double nitrile gloves .

2. Dispensing (The "Viscosity Trap"): This compound is viscous. Standard air-displacement pipettes will result in under-dosing.

  • Method A (High Precision/Anhydrous): Use a glass syringe with a wide-bore needle (18G or 20G). Flush the syringe with Nitrogen/Argon 3 times before drawing.

  • Method B (General Use): Use a positive displacement pipette . If using a standard pipette, use "reverse pipetting" technique to account for viscosity retention in the tip.

3. Reaction Setup:

  • Add the reagent slowly to the solvent.

  • If using in a Suzuki coupling, ensure the base (e.g., K₂CO₃) is added after the boronic ester is dissolved to prevent premature hydrolysis if water is present in the solvent.

4. Decontamination:

  • Wipe the bottle threads with a dry Kimwipe before recapping.

  • Wrap the cap with Parafilm to ensure an air-tight seal for storage.

Part 5: Emergency Response & Disposal

Spill Response (Liquid)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: If the spill is >10 mL, close the hood sash and post a "Do Not Enter" sign.

  • Absorb: Do not use water initially (it spreads the oily ester). Use vermiculite or sand to absorb the liquid.

  • Clean: Once absorbed, scoop into a waste jar. Clean the surface with acetone (to dissolve the lipophilic ester) followed by soap and water.

Disposal Protocol
  • Waste Stream: Organic Waste (Halogen-free, unless mixed with halogenated solvents).

  • Destruction: The compound should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.

  • Do NOT: Do not pour down the drain. Boron compounds can be difficult for municipal water treatment plants to remove.

References

  • Thermo Scientific Chemicals. (2024).[6] Safety Data Sheet: 2-Formylphenylboronic acid pinacol ester. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification & SDS: 2-Formylphenylboronic acid pinacol ester (CAS 380151-85-9).[1][2][4] Retrieved from [1]

  • PubChem. (2024).[1][5] Compound Summary: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.[1][2][3][4] National Library of Medicine. Retrieved from

  • Esko Safety. (n.d.). Glove Chemical Resistance Chart. Retrieved from

Sources

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